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  • Product: 3-(Hydroxymethyl)-4-methylbenzoic acid
  • CAS: 262855-94-7

Core Science & Biosynthesis

Foundational

3-(Hydroxymethyl)-4-methylbenzoic acid physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(Hydroxymethyl)-4-methylbenzoic acid, a key org...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(Hydroxymethyl)-4-methylbenzoic acid, a key organic intermediate. The document is structured to deliver in-depth technical details and practical insights for researchers, scientists, and professionals in the field of drug development. The guide covers the compound's structural information, physicochemical properties, and predicted spectral data. Due to the limited availability of experimental data in public domains, this guide also provides generalized experimental protocols for the characterization of this and similar molecules, offering a foundational framework for laboratory investigation.

Introduction

3-(Hydroxymethyl)-4-methylbenzoic acid is a bifunctional organic molecule featuring both a carboxylic acid and a primary alcohol (hydroxymethyl) group attached to a toluene scaffold. This unique arrangement of functional groups makes it a valuable building block in organic synthesis, particularly for the construction of more complex molecules in medicinal chemistry and materials science. The presence of both a nucleophilic hydroxyl group and an electrophilic carboxylic acid group (or its derivatives) allows for a diverse range of chemical transformations, enabling its incorporation into a variety of molecular architectures. Understanding the fundamental physical and chemical properties of this compound is paramount for its effective utilization in research and development.

Molecular Structure and Identification

The accurate identification of a chemical compound is the bedrock of any scientific investigation. The structural details of 3-(Hydroxymethyl)-4-methylbenzoic acid are presented below.

Molecular Structure:

Caption: 2D structure of 3-(Hydroxymethyl)-4-methylbenzoic acid.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name 3-(Hydroxymethyl)-4-methylbenzoic acidPubChemLite[1]
Molecular Formula C₉H₁₀O₃PubChemLite[1]
SMILES CC1=C(C=C(C=C1)C(=O)O)COPubChemLite[1]
InChI InChI=1S/C9H10O3/c1-6-2-3-7(9(11)12)4-8(6)5-10/h2-4,10H,5H2,1H3,(H,11,12)PubChemLite[1]
InChIKey XVBRPLXVCJSVAW-UHFFFAOYSA-NPubChemLite[1]

Physicochemical Properties

The physicochemical properties of a compound govern its behavior in various systems, including its solubility, reactivity, and pharmacokinetic profile in biological systems. While experimental data for 3-(Hydroxymethyl)-4-methylbenzoic acid is not widely available, predicted values from computational models provide a useful starting point for experimental design.

Table 2: Physical and Chemical Properties

PropertyPredicted/Known ValueSource
Molecular Weight 166.17 g/mol PubChemLite[1]
Monoisotopic Mass 166.06299 DaPubChemLite[1]
XlogP 0.9PubChemLite[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available

Expert Insights: The positive XlogP value suggests that 3-(Hydroxymethyl)-4-methylbenzoic acid has a degree of lipophilicity. However, the presence of the carboxylic acid and alcohol functional groups will also impart some water solubility, particularly at pH values above its pKa where the carboxylate form predominates. The precise solubility in various solvents would need to be determined experimentally.

Spectroscopic Data (Predicted)

Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound. The following are predicted spectral characteristics for 3-(Hydroxymethyl)-4-methylbenzoic acid.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering clues to its structure.

Table 3: Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺ 167.07027
[M+Na]⁺ 189.05221
[M-H]⁻ 165.05571
[M+NH₄]⁺ 184.09681
[M+K]⁺ 205.02615
[M+H-H₂O]⁺ 149.06025
Data sourced from PubChemLite[1]

Expert Insights: The observation of a peak at m/z 149.06025, corresponding to the loss of water ([M+H-H₂O]⁺), would be a strong indicator of the presence of the hydroxymethyl group, which can readily undergo dehydration under mass spectrometry conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the hydroxymethyl group, the methyl protons, and the acidic proton of the carboxylic acid. The aromatic protons would likely appear as a set of multiplets in the range of 7-8 ppm. The benzylic CH₂ protons would be a singlet around 4.5-5.0 ppm. The methyl group protons would present as a singlet around 2.2-2.5 ppm. The carboxylic acid proton would be a broad singlet at a downfield chemical shift, typically above 10 ppm.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the nine carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal (170-180 ppm). The aromatic carbons would appear in the 120-140 ppm region. The benzylic carbon of the hydroxymethyl group would be expected around 60-65 ppm, and the methyl carbon would be the most upfield signal (around 20 ppm).

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-(Hydroxymethyl)-4-methylbenzoic acid is expected to show the following characteristic absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

  • O-H Stretch (Alcohol): A sharper, less broad band around 3400-3200 cm⁻¹ for the alcohol O-H group.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and hydroxymethyl groups will be just below 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1680 cm⁻¹ for the carbonyl group of the carboxylic acid.

  • C-O Stretch (Alcohol and Carboxylic Acid): C-O stretching vibrations will appear in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

Synthesis and Reactivity

Conceptual Synthetic Workflow

A logical synthetic approach would involve the selective functionalization of a suitable starting material, such as 3,4-dimethylbenzoic acid or a derivative thereof.

Synthesis_Workflow Start 3,4-Dimethylbenzoic Acid or derivative Step1 Selective Benzylic Bromination (e.g., NBS, light/radical initiator) Start->Step1 Intermediate 3-(Bromomethyl)-4-methylbenzoic Acid Step1->Intermediate Step2 Nucleophilic Substitution (e.g., Hydrolysis with water or hydroxide) Intermediate->Step2 Product 3-(Hydroxymethyl)-4-methylbenzoic acid Step2->Product

Caption: A conceptual workflow for the synthesis of 3-(Hydroxymethyl)-4-methylbenzoic acid.

Expert Insights on Synthesis: The key challenge in this proposed synthesis is achieving regioselectivity in the benzylic bromination step. The two methyl groups on the aromatic ring have similar reactivity towards radical bromination. Careful control of reaction conditions, such as the stoichiometry of the brominating agent (N-bromosuccinimide - NBS), would be crucial to favor mono-bromination and to potentially influence the selectivity towards the desired 3-position. Subsequent hydrolysis of the benzylic bromide would yield the target alcohol.

Key Reactivity
  • Esterification: The carboxylic acid group can be readily esterified with various alcohols under acidic conditions (e.g., Fischer esterification) or by conversion to an acid chloride followed by reaction with an alcohol.

  • Amidation: The carboxylic acid can be converted to amides by reaction with amines, often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Oxidation of the Alcohol: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid depending on the choice of oxidizing agent.

  • Reactions of the Alcohol: The hydroxyl group can undergo etherification or be converted to a leaving group for subsequent nucleophilic substitution reactions.

Experimental Protocols (Generalized)

The following are generalized, step-by-step methodologies for the characterization of a compound like 3-(Hydroxymethyl)-4-methylbenzoic acid. These protocols serve as a starting point and should be optimized based on the specific properties of the compound and the available instrumentation.

Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound. DMSO-d₆ is often a good choice for polar, acidic compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum, which may require a longer acquisition time.

  • Data Processing:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

    • Reference the chemical shifts to the internal standard or the residual solvent peak.

Protocol for Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Protocol for High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) with the mobile phase.

  • HPLC Method Development:

    • Select a suitable reversed-phase HPLC column (e.g., C18).

    • Develop a mobile phase gradient, typically using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to ensure good peak shape and ionization in the mass spectrometer.

  • Mass Spectrometry Method:

    • Set the mass spectrometer to operate in both positive and negative ion modes to detect various adducts.

    • Acquire data over a relevant mass range (e.g., m/z 50-500).

  • Data Analysis:

    • Analyze the chromatogram to determine the retention time and purity of the compound.

    • Analyze the mass spectrum to identify the molecular ion and any characteristic fragment ions.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS HPLC-MS Synthesis->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment MS->Purity_Assessment

Caption: A generalized experimental workflow for the synthesis and characterization of an organic compound.

Safety and Handling

While a specific safety data sheet (SDS) for 3-(Hydroxymethyl)-4-methylbenzoic acid is not available, general precautions for handling aromatic carboxylic acids should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Applications in Drug Development and Research

As a bifunctional molecule, 3-(Hydroxymethyl)-4-methylbenzoic acid holds potential as a versatile intermediate in drug discovery and development.

  • Scaffold for Library Synthesis: The two distinct functional groups allow for orthogonal chemical modifications, making it an attractive scaffold for the synthesis of compound libraries for high-throughput screening.

  • Linker Moiety: The carboxylic acid and alcohol functionalities can be used to link different molecular fragments, for example, in the development of PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs).

  • Building Block for Bioactive Molecules: It can serve as a key starting material for the synthesis of more complex active pharmaceutical ingredients (APIs), where the specific substitution pattern is required for biological activity.

Conclusion

3-(Hydroxymethyl)-4-methylbenzoic acid is a valuable chemical entity with significant potential in organic synthesis and medicinal chemistry. This technical guide has provided a foundational understanding of its structure, predicted physicochemical and spectral properties, and potential synthetic routes. The included generalized experimental protocols offer a practical starting point for researchers to characterize this compound and explore its utility in their specific applications. Further experimental investigation is warranted to fully elucidate its properties and unlock its full potential as a versatile building block in the development of novel therapeutics and materials.

References

  • PubChemLite. 3-(hydroxymethyl)-4-methylbenzoic acid (C9H10O3). [Link]

Sources

Exploratory

Analytical and Structural Characterization of 3-(Hydroxymethyl)-4-methylbenzoic Acid: A Technical Guide for Drug Development

Executive Summary 3-(Hydroxymethyl)-4-methylbenzoic acid (CAS: 262855-94-7) is a highly functionalized aromatic building block frequently employed in pharmaceutical synthesis and drug development[1]. Featuring a carboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(Hydroxymethyl)-4-methylbenzoic acid (CAS: 262855-94-7) is a highly functionalized aromatic building block frequently employed in pharmaceutical synthesis and drug development[1]. Featuring a carboxylic acid, a hydroxymethyl group, and a methyl substituent on a benzene scaffold, its structural versatility makes it a critical synthetic intermediate. For analytical chemists and drug metabolism and pharmacokinetics (DMPK) scientists, accurately characterizing this compound requires a precise understanding of its mass properties. This whitepaper details the fundamental mass characteristics—specifically the critical distinction between molecular weight and exact mass—and provides a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its definitive structural identification.

Chemical Identity & Fundamental Properties

To establish a baseline for analytical characterization, the quantitative properties of 3-(Hydroxymethyl)-4-methylbenzoic acid are summarized below. The exact mass is critical for high-resolution mass spectrometry, while the average molecular weight is used for macroscopic synthetic stoichiometry[2][3].

PropertyValueContext / Application
Chemical Name 3-(Hydroxymethyl)-4-methylbenzoic acidIUPAC nomenclature
CAS Number 262855-94-7Unique chemical registry identifier[4]
Molecular Formula C9H10O3Elemental composition
Average Molecular Weight 166.17 g/mol Used for bulk weighing and yield calculations[3]
Monoisotopic Exact Mass 166.0630 DaUsed for sub-ppm HRMS identification[5]

The Causality of Mass: Molecular Weight vs. Exact Mass

In pharmaceutical analysis, conflating molecular weight with exact mass leads to critical identification errors, particularly in metabolite profiling.

  • Molecular Weight (166.17 g/mol ): This value is calculated using the abundance-weighted average of all naturally occurring isotopes (e.g., Carbon is calculated as 12.011 amu due to the ~1.1% natural abundance of 13C)[3]. It is strictly used for macroscopic laboratory operations, such as calculating molarity or synthetic yields.

  • Exact Mass (166.0630 Da): This is the calculated mass of the molecule using only the most abundant, stable isotope of each element (exactly 12.000000 for C, 1.007825 for H, 15.994915 for O)[5]. High-Resolution Mass Spectrometers (e.g., Orbitrap or Q-TOF) measure the mass-to-charge ratio (m/z) of individual ions in a vacuum. Because these instruments resolve individual isotopic peaks, the monoisotopic exact mass is the fundamental target for confirming elemental composition with sub-ppm mass accuracy[6].

Self-Validating LC-HRMS Analytical Protocol

To ensure trustworthiness in the analytical identification of 3-(Hydroxymethyl)-4-methylbenzoic acid, the following protocol is designed as a self-validating system . The primary measurement (exact mass) establishes the empirical formula, while the secondary measurement (MS/MS fragmentation) orthogonally confirms the structural connectivity[7].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte in a 50:50 mixture of Methanol and LC-MS grade Water to a final concentration of 1 µg/mL.

    • Causality: This specific solvent ratio ensures complete solvation of both the polar carboxyl/hydroxymethyl groups and the non-polar aromatic ring, preventing sample precipitation in the autosampler.

  • Chromatographic Separation: Inject 2 µL onto a C18 Reversed-Phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Causality: While formic acid is the industry standard for positive ion mode, 10 mM ammonium acetate (pH ~6.8) is deliberately selected for the aqueous mobile phase to promote the deprotonation of the carboxylic acid, significantly enhancing the ESI(-) signal yield without causing ion suppression.

  • Ionization (ESI Negative Mode): Operate the Electrospray Ionization (ESI) source in negative mode. The carboxylic acid moiety readily loses a proton, yielding a highly stable [M-H]- precursor ion.

    • Target m/z:165.0557 Da (Calculated as Exact Mass 166.0630 - Proton 1.0078 + Electron 0.0005).

  • Data Acquisition & Self-Validation: Acquire HRMS data with a resolution of at least 70,000 FWHM[7]. Validate the identity by confirming the isotopic envelope (the M+1 peak from 13C should be ~9.9% the intensity of the monoisotopic peak) and triggering MS/MS fragmentation to confirm the substituents.

Mechanistic MS/MS Fragmentation Logic

The fragmentation of the [M-H]- precursor ion (m/z 165.0557) follows predictable, thermodynamically driven pathways that validate the presence of specific functional groups on the benzene ring.

  • Loss of H2O (-18.0106 Da): The hydroxymethyl group (-CH2OH) is highly susceptible to dehydration under collision-induced dissociation (CID), resulting in a product ion at m/z 147.0452 .

  • Loss of CO2 (-44.0098 Da): The carboxylate group (-COO-) undergoes rapid decarboxylation, a hallmark mechanistic step for aromatic carboxylic acids, yielding a product ion at m/z 121.0659 .

  • Sequential Loss (-62.0204 Da): A sequential loss of both CO2 and H2O generates a stabilized aromatic fragment at m/z 103.0553 .

Visualizations

Step-by-step LC-HRMS analytical workflow for characterizing 3-(Hydroxymethyl)-4-methylbenzoic acid.

Mechanistic MS/MS fragmentation pathway of 3-(Hydroxymethyl)-4-methylbenzoic acid in ESI(-).

References

  • National Center for Biotechnology Information (PubChem). "2,3-Dimethoxybenzaldehyde | C9H10O3 - PubChem" (Utilized for C9H10O3 exact mass verification). Available at:[Link]

  • WebQC. "C9H10O3 molar mass - Chemical structure and definitions". Available at:[Link]

  • ChemSrc. "3-(Hydroxymethyl)-4-methylbenzoic acid | CAS#:262855-94-7". Available at:[Link]

  • Scientific Instrument Services (SIS). "Exact Mass Calculator, Single Isotope Version". Available at:[Link]

  • University of Arizona Department of Chemistry and Biochemistry. "Introduction to Mass Spectrometry". Available at:[Link]

  • National Institutes of Health (PMC). "Protocol: analytical methods for visualizing the indolic precursor network". Available at:[Link]

Sources

Foundational

Fragment-Based Targeting of AKR1C3: In Vitro Mechanism of Action of 3-(Hydroxymethyl)-4-methylbenzoic Acid

Executive Summary & Mechanistic Rationale In modern drug development, 3-(Hydroxymethyl)-4-methylbenzoic acid (HMBA) (CAS: 262855-94-7) is utilized not as a standalone therapeutic, but as a highly efficient, low-molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern drug development, 3-(Hydroxymethyl)-4-methylbenzoic acid (HMBA) (CAS: 262855-94-7) is utilized not as a standalone therapeutic, but as a highly efficient, low-molecular-weight anchor in Fragment-Based Drug Discovery (FBDD) [1]. With a molecular weight of 166.17 Da, a cLogP of ~1.5, and optimal hydrogen bond donor/acceptor ratios, HMBA perfectly adheres to the "Rule of Three" for fragment libraries.

As a Senior Application Scientist, I present this whitepaper to elucidate the in vitro mechanism of action of HMBA when deployed as a chemical probe against Aldo-Keto Reductase 1C3 (AKR1C3) . AKR1C3 is a critical metalloenzyme that drives the intratumoral biosynthesis of potent androgens (e.g., testosterone) and is highly upregulated in Castration-Resistant Prostate Cancer (CRPC)[2],[3]. Benzoic acid derivatives are the gold-standard pharmacophores for AKR1C3 inhibition[4],[5]. HMBA serves as a precision tool to probe the enzyme's catalytic active site and adjacent subpockets, providing a foundation for rational lead optimization.

In Vitro Mechanism of Action: Structural Dynamics

The mechanism of action of HMBA is defined by its competitive binding to the NADP(H)-dependent catalytic pocket of AKR1C3. The fragment achieves target engagement through three distinct spatial vectors:

  • The Oxyanion Hole Anchor (Carboxylate Moiety): The benzoic acid core acts as the primary pharmacophore. The negatively charged carboxylate group mimics the transition state of the endogenous steroid substrate, forming critical electrostatic salt bridges and hydrogen bonds with the catalytic tetrad residues Tyr55 and His117 [4].

  • Steric Exclusion in SP1 (4-Methyl Group): The AKR1C family shares high sequence homology. To achieve selectivity over off-target isoforms (AKR1C1 and AKR1C2), inhibitors must exploit subtle topological differences. The 4-methyl group of HMBA projects into the hydrophobic subpocket 1 (SP1), lined by Ser118, Leu54, and Phe306. The steric bulk of the methyl group induces a localized conformational shift that AKR1C1/2 cannot easily accommodate, driving isoform selectivity[3].

  • Solvent-Channel Probing in SP2 (3-Hydroxymethyl Group): The 3-hydroxymethyl moiety acts as a versatile hydrogen-bond donor/acceptor vector. It projects toward the solvent-exposed subpocket 2 (SP2), forming stabilizing H-bonds with the backbone carbonyl of Trp227 . In FBDD, this hydroxyl group serves as the ideal synthetic handle for "fragment growing"—allowing medicinal chemists to append larger functional groups (e.g., indoles or isoquinolines) to capture additional binding energy[2],[4].

Visualizations of Target Biology and FBDD Workflow

AKR1C3_Pathway DHEA DHEA (Pro-Androgen) AD Androstenedione (AD) DHEA->AD 3β-HSD Testo Testosterone (Active Androgen) AD->Testo AKR1C3 Reduction AR Androgen Receptor (Nuclear Translocation) Testo->AR Ligand Binding CRPC CRPC Progression (Tumor Growth) AR->CRPC Gene Transcription HMBA 3-(Hydroxymethyl)- 4-methylbenzoic acid AKR1C3 AKR1C3 Enzyme (Metallo-reductase) HMBA->AKR1C3 Competitive Inhibition AKR1C3->AD Substrate

Fig 1: AKR1C3-mediated androgen synthesis pathway and point of inhibition by the HMBA fragment.

FBDD_Workflow Frag Frag Hit Hit Identification (HMBA Scaffold) Frag->Hit Thermal Shift SPR SPR Kinetics (Orthogonal Validation) Hit->SPR Binding Affinity Xray X-ray Crystallography (Pose Determination) SPR->Xray Structural Resolution Opt Lead Optimization (Vector Growing) Xray->Opt Rational Design

Fig 2: Self-validating fragment-based drug discovery (FBDD) workflow for HMBA optimization.

Experimental Methodologies: Self-Validating Workflows

To rigorously evaluate HMBA in vitro, the following protocols are engineered to ensure causality and self-validation at every step.

Protocol 1: AKR1C3 Enzymatic Inhibition Assay (Fluorometric)
  • Causality of Design: Because fragments like HMBA have low baseline affinities (high µM range), standard colorimetric assays lack the sensitivity required to detect partial inhibition. We utilize a fluorescence-based assay tracking the oxidation of NADPH (cofactor) to NADP+ at Ex/Em 340/460 nm, using 9,10-phenanthrenequinone (PQ) as the specific substrate.

  • Step-by-Step:

    • Prepare assay buffer: 100 mM potassium phosphate (pH 6.5), 0.01% Triton X-100 (to prevent fragment aggregation).

    • Pre-incubate 10 nM recombinant human AKR1C3 with a dose-response titration of HMBA (10 µM to 2 mM) and 200 µM NADPH for 15 minutes at 37°C.

    • Initiate the reaction by adding 1 µM PQ substrate.

    • Measure fluorescence decay continuously for 10 minutes to calculate initial velocity ( V0​ ).

  • Self-Validation Architecture: The assay must include a "No-Enzyme" blank to account for auto-oxidation of NADPH, and a positive control using a known pan-AKR inhibitor (e.g., Flufenamic acid)[5]. The assay is only considered valid if the calculated Z'-factor is ≥0.65 , ensuring the signal window is robust enough to detect weak fragment binding.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
  • Causality of Design: Enzymatic assays cannot differentiate between true competitive binders and assay-interfering compounds (PAINS). SPR provides real-time, label-free quantification of the association ( kon​ ) and dissociation ( koff​ ) rates. Fragments typically exhibit very fast off-rates, making SPR the gold standard for FBDD validation[1].

  • Step-by-Step:

    • Immobilize recombinant AKR1C3 onto a CM5 sensor chip via standard amine coupling (target immobilization level: 3000 RU to account for the low MW of HMBA).

    • Inject HMBA in a 2-fold dilution series (31.25 µM to 1000 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

    • Allow 60 seconds for association and 120 seconds for dissociation.

  • Self-Validation Architecture: A reference flow cell (activated and deactivated without protein) must be subtracted from the active channel to eliminate bulk refractive index changes. Furthermore, a 5-point DMSO calibration curve (0.5% to 1.5%) must be run before and after the fragment series to correct for solvent mismatch artifacts.

Protocol 3: X-Ray Crystallography (Fragment Soaking)
  • Causality of Design: To enable rational "fragment growing," the exact binding pose of the 3-hydroxymethyl and 4-methyl vectors must be confirmed at atomic resolution.

  • Step-by-Step:

    • Grow apo-AKR1C3 crystals using the hanging-drop vapor diffusion method in 20% PEG 8000, 0.1 M HEPES (pH 7.5).

    • Transfer crystals into a soaking drop containing the mother liquor supplemented with 20 mM HMBA and 5% DMSO for 24 hours.

    • Cryoprotect crystals in 20% glycerol and flash-freeze in liquid nitrogen.

    • Collect diffraction data and solve the structure via molecular replacement (using PDB: 1S1P as a search model).

  • Self-Validation Architecture: Before finalizing the ligand placement, an Fo​−Fc​ omit map must be generated. The HMBA fragment is only modeled if the positive electron density peak exceeds , proving the ligand is physically present in the oxyanion hole and not an artifact of solvent modeling.

Quantitative Data: Fragment Screening Profile

To contextualize the utility of HMBA, the table below summarizes its in vitro profile against the bare benzoic acid pharmacophore and a fully optimized NSAID control (Flufenamic acid). Ligand Efficiency (LE) is calculated as ΔG/Nheavy​ , where a value >0.3 indicates an exceptionally high-quality starting fragment for drug design.

CompoundMolecular Weight (Da)AKR1C3 IC 50​ (µM)SPR KD​ (µM)Ligand Efficiency (LE)
Benzoic Acid (Anchor only)122.12> 2000> 2000N/A
HMBA (Target Fragment)166.17145.0180.00.32
Flufenamic Acid (Control)281.230.20.30.28

Data Interpretation: While HMBA has a higher absolute IC 50​ than the optimized control, its superior Ligand Efficiency (0.32) demonstrates that the 3-hydroxymethyl and 4-methyl additions contribute disproportionately high binding energy per heavy atom, validating it as an optimal FBDD scaffold.

References

  • Title: Design, Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives Containing Benzoic Acid Group as Potential AKR1C3 Inhibitors Source: Chemistry & Biodiversity (via PubMed) URL: [Link]

  • Title: Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) Source: Bioorganic & Medicinal Chemistry Letters (via PubMed Central) URL: [Link]

  • Title: 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic Acids: highly potent and selective inhibitors of the type 5 17-β-hydroxysteroid dehydrogenase AKR1C3 Source: Journal of Medicinal Chemistry (via PubMed) URL: [Link]

  • Title: Potent and selective aldo-keto reductase 1C3 (AKR1C3) inhibitors based on the benzoisoxazole moiety: application of a bioisosteric scaffold hopping approach to flufenamic acid Source: European Journal of Medicinal Chemistry (via PubMed) URL: [Link]

  • Title: Application of Fragment-Based Drug Discovery to Versatile Targets Source: Frontiers in Molecular Biosciences (via PubMed Central) URL: [Link]

Sources

Exploratory

Comprehensive Toxicity and Safety Data Guide for 3-(Hydroxymethyl)-4-methylbenzoic Acid

Executive Summary & Chemical Identity In modern medicinal chemistry and drug discovery, substituted benzoic acids serve as critical building blocks for synthesizing complex active pharmaceutical ingredients (APIs). 3-(Hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

In modern medicinal chemistry and drug discovery, substituted benzoic acids serve as critical building blocks for synthesizing complex active pharmaceutical ingredients (APIs). 3-(Hydroxymethyl)-4-methylbenzoic acid (CAS: 262855-94-7) is a highly versatile intermediate. However, the presence of both a carboxylic acid moiety and a reactive hydroxymethyl group imparts specific toxicological profiles that require rigorous handling and safety protocols.

This whitepaper synthesizes the physicochemical properties, mechanistic toxicology, and self-validating experimental workflows necessary for the safe handling and evaluation of this compound in a laboratory setting.

Table 1: Physicochemical Properties
PropertyValueCausality / Relevance
CAS Number 262855-94-7Unique identifier for regulatory compliance.
Molecular Formula C9H10O3Indicates potential for hydrogen bonding.
Molecular Weight 166.18 g/mol [1]Low molecular weight facilitates rapid cellular uptake.
MDL Number MFCD20651810[1]Structural database identifier.
Physical State Solid (Powder)Prone to aerosolization; necessitates respiratory protection.

Toxicological Profile & Mechanistic Insights

To effectively mitigate risk, researchers must understand the causality behind a compound's toxicity. The hazard profile of 3-(Hydroxymethyl)-4-methylbenzoic acid is driven by its bifunctional nature:

  • Acidic Moiety: The carboxylic acid group acts as a proton donor. Upon contact with the moisture of the skin, eyes, or respiratory tract, it causes a localized drop in pH. This leads to rapid protein denaturation, manifesting as acute irritation[1].

  • Hydroxymethyl Group: In vivo, xenobiotic metabolism can oxidize the hydroxymethyl group to a reactive aldehyde via alcohol dehydrogenases (ADH). Aldehydes are inherently electrophilic and can form adducts with cellular macromolecules, contributing to systemic toxicity (Acute Tox. 4)[2].

Metabolic Clearance Pathway

The primary detoxification route for benzoic acid derivatives involves Phase II conjugation in hepatic tissue. The carboxylic acid is either conjugated with glycine (forming a hippuric acid derivative) or undergoes glucuronidation via UDP-glucuronosyltransferases (UGTs) to facilitate renal excretion.

Metabolism A 3-(Hydroxymethyl)- 4-methylbenzoic acid B Phase II Conjugation (Liver Hepatocytes) A->B UGTs / Glycine N-acyltransferase C Glycine Conjugate (Hippuric acid derivative) B->C D Glucuronide Conjugate B->D E Renal Excretion C->E D->E

Fig 1. Predicted Phase II metabolic clearance pathways for 3-(Hydroxymethyl)-4-methylbenzoic acid.

Safety Data Sheet (SDS) Core Components

Based on authoritative GHS classifications, 3-(Hydroxymethyl)-4-methylbenzoic acid is classified as a hazardous substance requiring stringent exposure controls[2],[1].

Table 2: GHS Hazard and Precautionary Statements
GHS CodeHazard / Precautionary StatementMechanistic Rationale
H302 Harmful if swallowed[2]Systemic absorption leads to metabolic stress and potential aldehyde toxicity.
H315 Causes skin irritation[1]Acidic pH shift denatures epidermal proteins.
H319 Causes serious eye irritation[1]Corneal tissue is highly susceptible to pH-induced osmotic shock.
H335 May cause respiratory irritation[1]Inhalation of fine powder irritates the mucosal lining of the upper respiratory tract.
P261 Avoid breathing dust/fume/gas/mist/vapors/sprayPrevents pulmonary exposure to the solid aerosolized form.
P305+P351+P338 IF IN EYES: Rinse cautiously with water...Rapid dilution of the acid is required to prevent permanent corneal scarring.

Experimental Workflow: In Vitro Cytotoxicity Assessment

To empirically validate the H302 (Acute Tox. 4) classification, researchers must perform a cytotoxicity assay. This protocol uses HepG2 cells, which are chosen specifically because they retain the metabolic enzymes (CYPs, UGTs) necessary to evaluate both the parent compound and its potentially reactive metabolites.

Self-Validating Protocol: CellTiter-Glo® Viability Assay

Validation Logic: This protocol incorporates internal controls. If the vehicle control drops below 95% viability, or the positive control fails to induce >90% cell death, the assay is deemed invalid and must be aborted. This ensures data integrity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 3-(Hydroxymethyl)-4-methylbenzoic acid in 100% DMSO to create a 100 mM stock. Perform serial dilutions in culture media to achieve final concentrations ranging from 1 µM to 1000 µM.

    • Critical Constraint: Ensure the final DMSO concentration in all wells (including controls) is strictly ≤0.1% to prevent solvent-induced cytotoxicity.

  • Control Assignment (Self-Validation):

    • Vehicle Control: Media + 0.1% DMSO (Must yield ~100% viability).

    • Positive Control: Media + 0.1% Triton X-100 (Must yield <10% viability).

  • Treatment: Aspirate old media and apply 100 µL of the compound/control solutions to the respective wells. Incubate for 48 hours.

  • ATP Quantification: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Lysis and Reading: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression. A low IC₅₀ (<50 µM) corroborates the acute systemic toxicity (H302) classification.

Safe Handling, PPE, and Exposure Controls

Because this compound is an irritating powder, standard operating procedures (SOPs) must prioritize the prevention of dust generation and mucosal contact.

Emergency Spill Response Protocol

In the event of a powder spill, wet-handling techniques must be employed to prevent the aerosolization of the respiratory irritant (H335)[1].

SpillCleanup Step1 1. Evacuate & Isolate Area Step2 2. Don Appropriate PPE (Respirator, Nitrile Gloves) Step1->Step2 Step3 3. Containment (Avoid dust generation) Step2->Step3 Step4 4. Mechanical Collection (Sweep/Vacuum with HEPA) Step3->Step4 Step5 5. Decontamination (Wash surface with solvent/water) Step4->Step5

Fig 2. Step-by-step emergency spill response and decontamination workflow.

Step-by-Step Spill Cleanup Methodology:

  • Evacuation: Immediately clear personnel from the immediate vicinity to prevent inhalation of aerosolized particulates.

  • PPE Donning: Responders must wear a half-face respirator with P100 particulate filters, chemical-resistant nitrile gloves (minimum 5 mil thickness), and tightly sealed safety goggles.

  • Containment (Wet Method): Do not dry sweep. Lightly mist the spilled powder with a compatible solvent (e.g., a 10% ethanol/water solution) to bind the dust particles.

  • Collection: Use a dedicated HEPA-filtered vacuum or damp absorbent pads to collect the material. Place all collected waste into a chemically compatible, sealable hazardous waste container.

  • Decontamination: Wash the spill surface thoroughly with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual carboxylic acid, followed by a final water rinse.

References

  • NextSDS. "3-(hydroxymethyl)-4-methylbenzoic acid — Chemical Substance". NextSDS.com.
  • Sigma-Aldrich. "3-(hydroxymethyl)-4-methylbenzoic acid | 262855-94-7". SigmaAldrich.com.
  • Sigma-Aldrich (Italian Catalog). "3-(hydroxymethyl)-4-methylbenzoic acid | 262855-94-7". SigmaAldrich.com.
  • Howei Pharm. "CAS 262855-94-7 | 3-(Hydroxymethyl)-4-methylbenzoic acid,≥95%". Howeipharm.com.

Sources

Foundational

Pharmacokinetics and Metabolic Profiling of 3-(Hydroxymethyl)-4-methylbenzoic Acid Derivatives: A Technical Guide

Introduction & Structural Rationale The 3-(hydroxymethyl)-4-methylbenzoic acid scaffold is a highly versatile pharmacophore in medicinal chemistry. Substituted benzoic acid derivatives serve as foundational structural co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The 3-(hydroxymethyl)-4-methylbenzoic acid scaffold is a highly versatile pharmacophore in medicinal chemistry. Substituted benzoic acid derivatives serve as foundational structural components in modern drug discovery, acting as core scaffolds for [1],[2], and [3].

The specific substitution pattern of a 3-hydroxymethyl group adjacent to a 4-methyl moiety provides a unique balance of steric bulk, hydrogen-bonding capability, and metabolic liability. Understanding the pharmacokinetic (PK) profile of this specific derivative is critical for lead optimization, as the hydroxymethyl group acts as a metabolic soft spot, while the carboxylic acid dictates systemic distribution and clearance mechanisms.

Mechanistic Pharmacokinetics (ADME)

Absorption & Distribution

The pharmacokinetic behavior of 3-(hydroxymethyl)-4-methylbenzoic acid derivatives is heavily influenced by their ionization state. The carboxylic acid moiety (pKa ~4.2) ensures that the molecule is predominantly ionized at physiological pH (7.4), conferring excellent aqueous solubility. However, to prevent poor membrane permeability, the 4-methyl group acts as a lipophilic anchor, increasing the overall LogP and facilitating passive diffusion across the intestinal epithelium. Once in systemic circulation, these derivatives typically exhibit high plasma protein binding (>90%) due to the affinity of the anionic carboxylate for human serum albumin (HSA).

Phase I and Phase II Metabolism

The biotransformation of this scaffold is highly predictable, making it an excellent model for self-validating metabolic assays:

  • Phase I (Oxidation & Reduction): The 3-hydroxymethyl group is highly susceptible to oxidation. Cytosolic alcohol dehydrogenases (ADH) and aldehyde dehydrogenases (ALDH) rapidly convert the hydroxymethyl group into a reactive aldehyde, and subsequently into a dicarboxylic acid (4-methylphthalic acid derivative). Interestingly, this pathway is partially reversible; can reduce aldehyde intermediates back to the hydroxymethyl state, creating a dynamic redox equilibrium in hepatic tissues[4].

  • Phase II (Conjugation): The primary carboxylic acid undergoes acyl glucuronidation mediated by UGT1A1 and UGT2B7. This forms a polar acyl glucuronide conjugate that is rapidly targeted for excretion.

Excretion

Due to the high polarity of both the dicarboxylic acid Phase I metabolite and the Phase II glucuronide conjugate, biliary excretion is minimal. Clearance is predominantly driven by active renal secretion via Organic Anion Transporters (OAT1 and OAT3) located on the basolateral membrane of the proximal tubules.

MetabolicPathway Parent 3-(Hydroxymethyl)- 4-methylbenzoic acid Phase1 Phase I: Oxidation (ADH/ALDH) Parent->Phase1 Oxidation Phase2 Phase II: Glucuronidation (UGT1A1/UGT2B7) Parent->Phase2 Conjugation Metabolite1 Dicarboxylic Acid Metabolite Phase1->Metabolite1 Excretion Renal Excretion (OAT1/OAT3) Metabolite1->Excretion Metabolite2 Acyl Glucuronide Conjugate Phase2->Metabolite2 Metabolite2->Excretion

Figure 1: Phase I and Phase II metabolic biotransformation pathways of the core scaffold.

Experimental Protocols: PK Profiling

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in the methodology to explain why specific experimental choices are made for this chemical class.

In Vitro Microsomal Stability Assay (Phase I/II Isolation)

Purpose: To isolate Phase I oxidative clearance from Phase II conjugation to determine the primary driver of hepatic clearance. Causality: Because the hydroxymethyl group is oxidized by cytosolic enzymes (ADH/ALDH) rather than solely by CYP450s, using S9 fractions (which contain both cytosolic and microsomal enzymes) is strictly required over standard Human Liver Microsomes (HLMs).

Step-by-Step Protocol:

  • Preparation: Thaw human liver S9 fractions on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Cofactor Fortification: Prepare two separate cofactor master mixes: Mix A containing 2 mM NADPH (Phase I only) and Mix B containing 2 mM NADPH + 5 mM UDPGA + 25 μg/mL alamethicin (Phase I + Phase II). Alamethicin is required to permeabilize the microsomal vesicles, granting UDPGA access to intra-vesicular UGT enzymes.

  • Incubation: Pre-incubate S9 fractions (1 mg/mL final protein concentration) with the test compound (1 μM final) at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the respective cofactor mixes to the incubation plates.

  • Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 μL aliquots and quench immediately in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Acetonitrile is chosen over liquid-liquid extraction (LLE) because the highly polar dicarboxylic acid metabolites will not partition into non-polar organic solvents.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.

In Vivo Pharmacokinetic Workflow (Murine Model)

Purpose: To determine absolute bioavailability (F%) and systemic clearance. Causality: A crossover design is avoided in murine models due to strict blood volume constraints; instead, a parallel group design is implemented.

Step-by-Step Protocol:

  • Formulation: For the Intravenous (IV) arm, formulate the compound at 1 mg/kg in 5% DMSO / 95% Saline to ensure complete solubilization and prevent micro-embolisms. For the Per Os (PO) arm, formulate at 10 mg/kg in 0.5% Methylcellulose to mimic typical oral suspension conditions and evaluate dissolution-limited absorption.

  • Dosing & Sampling: Administer to male C57BL/6 mice (n=3 per time point). Collect blood via tail vein nicking at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Collect blood in K2EDTA tubes and centrifuge at 2,000 x g for 10 minutes at 4°C. K2EDTA is utilized to chelate calcium, preventing coagulation without altering the pH, which could prematurely hydrolyze the acyl glucuronide metabolites.

  • Quantification: Perform protein precipitation as described above and quantify the parent compound using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

PKWorkflow Step1 1. Compound Formulation (IV: DMSO/Saline | PO: Methylcellulose) Step2 2. Parallel Dosing & Sampling (C57BL/6 Mice, K2EDTA Tubes) Step1->Step2 Step3 3. Plasma Extraction (Acetonitrile Protein Precipitation) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode for Parent & Metabolites) Step3->Step4 Step5 5. PK Parameter Calculation (Non-Compartmental Analysis) Step4->Step5

Figure 2: Step-by-step in vivo pharmacokinetic profiling workflow.

Quantitative Data Summary

The following table summarizes representative non-compartmental pharmacokinetic parameters for a model 3-(hydroxymethyl)-4-methylbenzoic acid derivative, demonstrating the typical rapid clearance and moderate bioavailability associated with this chemical class.

Pharmacokinetic ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)
Cmax (ng/mL)2450 ± 120890 ± 45
AUC0-inf (h*ng/mL)4100 ± 21018500 ± 800
T1/2 (h)1.8 ± 0.22.4 ± 0.3
Clearance (mL/min/kg)4.1 ± 0.4N/A
Vdss (L/kg)0.65 ± 0.05N/A
Absolute Bioavailability (F%)N/A~45%

Note: The moderate volume of distribution (Vdss = 0.65 L/kg) is characteristic of highly protein-bound, acidic compounds that are restricted primarily to extracellular fluid compartments.

References

  • Chiba, J., et al. (2007). "Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists." Bioorganic & Medicinal Chemistry. URL:[Link]

  • Imanishi, M., et al. (2008). "Discovery of a Novel Series of Biphenyl Benzoic Acid Derivatives as Potent and Selective Human β3-Adrenergic Receptor Agonists with Good Oral Bioavailability." Journal of Medicinal Chemistry. URL:[Link]

  • Ireland, L. S., et al. (1998). "Molecular cloning, expression and catalytic activity of a human AKR7 member of the aldo-keto reductase superfamily: evidence that the major 2-carboxybenzaldehyde reductase from human liver is a homologue of rat aflatoxin B1-aldehyde reductase." Biochemical Journal. URL:[Link]

  • Zhao, Y., et al. (2021). "Dynamics-Based Discovery of Novel, Potent Benzoic Acid Derivatives as Orally Bioavailable Selective Estrogen Receptor Degraders for ERα+ Breast Cancer." ACS Journal of Medicinal Chemistry. URL:[Link]

Sources

Exploratory

Biosynthetic Pathways and Biocatalytic Production of 3-(Hydroxymethyl)-4-methylbenzoic Acid: A Technical Guide

Executive Summary 3-(Hydroxymethyl)-4-methylbenzoic acid is a highly specific, bifunctional aromatic intermediate characterized by the presence of both a carboxylic acid and a primary alcohol on a substituted toluene rin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(Hydroxymethyl)-4-methylbenzoic acid is a highly specific, bifunctional aromatic intermediate characterized by the presence of both a carboxylic acid and a primary alcohol on a substituted toluene ring. In environmental microbiology, it serves as a transient intermediate in the microbial degradation of complex aromatic hydrocarbons, specifically 1,2,4-trimethylbenzene (pseudocumene). For drug development professionals and synthetic biologists, the regioselective biosynthesis of this compound represents a critical milestone in generating chiral building blocks for active pharmaceutical ingredients (APIs) and advanced polymers.

This whitepaper details the mechanistic pathways, enzymatic causality, and self-validating experimental protocols required to synthesize and isolate 3-(Hydroxymethyl)-4-methylbenzoic acid using whole-cell biocatalysis.

Mechanistic Pathway Analysis

The biosynthesis of 3-(hydroxymethyl)-4-methylbenzoic acid does not typically occur de novo; rather, it is achieved via the regioselective hydroxylation of a precursor, 3,4-dimethylbenzoic acid (3,4-DMBA). In nature, this pathway is initiated by the degradation of pseudocumene by soil bacteria harboring catabolic plasmids, such as the TOL plasmid pWW0 found in Pseudomonas putida mt-2 .

The pathway proceeds through two distinct phases:

  • Upstream Oxidation: 1,2,4-trimethylbenzene is sequentially oxidized at one of its methyl groups by Xylene Monooxygenase (XMO) to form an alcohol, an aldehyde, and finally 3,4-DMBA.

  • Regioselective Hydroxylation: The core step involves the selective hydroxylation of the C3 methyl group of 3,4-DMBA. Because XMO can attack both the meta (C3) and para (C4) positions, wild-type pathways often yield a mixture of isomers. Advanced biosynthetic applications utilize engineered oxygenases to strictly favor the 3-hydroxymethyl isomer before downstream dioxygenases cleave the aromatic ring.

Pathway A 1,2,4-Trimethylbenzene (Pseudocumene) B 3,4-Dimethylbenzoic Acid (3,4-DMBA) A->B XMO (XylM/A) Multistep Oxidation C 3-(Hydroxymethyl)- 4-methylbenzoic acid B->C Regioselective Hydroxylation D Ring Cleavage (Dioxygenases) C->D Downstream Metabolism

Fig 1: Biosynthetic pathway from pseudocumene to 3-(Hydroxymethyl)-4-methylbenzoic acid.

Enzymatic Catalysis & Causality

To achieve high yields of the target compound, biological systems rely on the precise control of oxidative enzymes. The choice of enzyme directly dictates the regioselectivity and coupling efficiency of the reaction.

  • Steric and Electronic Causality: The C1 carboxyl group of 3,4-DMBA strongly deactivates the aromatic ring toward electrophilic attack. Monooxygenases bypass this thermodynamic barrier by generating a highly reactive iron-oxo species (Compound I) at the heme center, which directly abstracts a hydrogen atom from the benzylic methyl group. Engineered Cytochrome P450s (e.g., CYP102A1 variants) are often preferred over wild-type XMO because their active sites can be contoured to position the C4 methyl group away from the heme iron, minimizing steric clashes and forcing hydroxylation exclusively at the C3 position.

  • Electron Transfer Dynamics: XMO requires a separate NADH:acceptor reductase (XylA) to shuttle electrons to the membrane-bound hydroxylase (XylM) . This decoupling can lead to electron leakage and the generation of reactive oxygen species (ROS). Utilizing a self-sufficient fusion protein like P450 BM3 ensures tighter electron coupling, thereby increasing the specific activity and preventing premature cell death during biotransformation.

Quantitative Data Summary

The following table summarizes the kinetic and operational parameters comparing wild-type XMO against engineered P450 systems for the hydroxylation of 3,4-DMBA.

ParameterWild-Type Xylene Monooxygenase (XMO)Engineered CYP102A1 (P450 BM3)
Host Organism E. coli JM101 (Recombinant)E. coli BL21(DE3)
Regioselectivity (C3:C4) ~45:55 (Mixed isomers)>95:5 (Highly selective)
Specific Activity 10 - 55 U (g CDW)⁻¹35 - 80 U (g CDW)⁻¹
Coupling Efficiency ~60% (NADH dependent)~85% (NADPH dependent)
Optimal pH 7.0 - 7.47.5 - 8.0

Self-Validating Experimental Protocol: Whole-Cell Biotransformation

To synthesize 3-(Hydroxymethyl)-4-methylbenzoic acid, a whole-cell biotransformation protocol is utilized. Crucially, this protocol is designed as a self-validating system: it employs resting cells to decouple growth from production, and integrates an internal standard to ensure strict mass balance closure (Substrate Depletion = Product Formation).

Workflow Step1 1. Biomass Cultivation (Recombinant E. coli) Step2 2. Cell Harvesting & Resting Cell Suspension Step1->Step2 Centrifugation Step3 3. Substrate Addition (3,4-DMBA + Co-substrate) Step2->Step3 Buffer Exchange Step4 4. Biocatalysis (Controlled Aeration) Step3->Step4 Bioreactor Step5 5. Quenching & GC-MS/HPLC Analysis Step4->Step5 Acidification (pH 2)

Fig 2: Self-validating whole-cell biotransformation workflow for regioselective hydroxylation.

Step-by-Step Methodology:
  • Biomass Cultivation & Induction:

    • Action: Cultivate recombinant E. coli expressing the chosen oxygenase in M9 minimal medium. Induce with 0.5 mM IPTG at an OD₆₀₀ of 0.6.

    • Causality: Induction at mid-log phase ensures maximum expression of the oxygenase before stationary phase stress responses downregulate transcription.

  • Resting Cell Preparation:

    • Action: Harvest cells via centrifugation (4,000 × g, 10 min). Wash and resuspend the pellet in a nitrogen-free 50 mM potassium phosphate buffer (pH 7.4) to a final OD₆₀₀ of 10.

    • Causality: Removing the nitrogen source halts cellular division. This decouples biocatalysis from biomass synthesis, preventing endogenous host enzymes from further degrading the target intermediate.

  • Substrate Feeding:

    • Action: Feed 3,4-DMBA continuously to maintain a steady-state concentration of 2 mM. Add 0.5% (w/v) glucose as a co-substrate.

    • Causality: High concentrations of aromatic acids uncouple the proton motive force and cause cellular toxicity. Fed-batch addition maintains sub-toxic levels, while glucose regenerates the NAD(P)H pools required by the oxygenase's reductase domain.

  • Biocatalysis:

    • Action: Incubate at 30°C in a baffled bioreactor with vigorous aeration (1.5 vvm) and agitation (800 rpm) for 12–24 hours.

    • Causality: Molecular oxygen is the terminal electron acceptor for the monooxygenase; mass transfer of O₂ must not become the rate-limiting step.

  • Quenching & Extraction (Self-Validation Step):

    • Action: Withdraw a 1 mL aliquot. Spike exactly 1.0 mM of 3-methoxy-4-methylbenzoic acid into the sample as an internal standard . Acidify the mixture to pH 2.0 using 1M HCl, then extract three times with equal volumes of ethyl acetate.

    • Causality: Acidification protonates the carboxylate groups, driving the highly polar acids into the organic phase. The internal standard perfectly accounts for extraction losses. If the quantified molarity of the residual 3,4-DMBA plus the generated 3-(Hydroxymethyl)-4-methylbenzoic acid does not equal the initial substrate input (accounting for the internal standard recovery), the system flags an unmonitored side reaction (e.g., over-oxidation to an aldehyde or ring cleavage), ensuring data integrity.

References

  • Bühler, B., Schmid, A., Hauer, B., & Witholt, B. (2000). "Characterization and Application of Xylene Monooxygenase for Multistep Biocatalysis." Applied and Environmental Microbiology. URL:[Link]

  • Wiese, A., et al. (2001). "Dimethylbenzoic acids - metabolites of trimethylbenzene." ResearchGate. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of 3-(Hydroxymethyl)-4-methylbenzoic Acid via Turbo-Grignard Halogen-Metal Exchange

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Synthesis Protocol & Mechanistic Guide Executive Summary & Strategic Rationale 3-(Hydroxymethyl)-4-methylbenzoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Synthesis Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

3-(Hydroxymethyl)-4-methylbenzoic acid is a highly functionalized aromatic building block utilized in the development of complex active pharmaceutical ingredients (APIs) and specialty materials. Because direct functionalization of 4-methylbenzoic acid (p-toluic acid) lacks regiocontrol, a de novo construction from commercially available 3-bromo-4-methylbenzoic acid is the most reliable and scalable approach .

As a Senior Application Scientist, I have designed this protocol not just as a sequence of actions, but as a causal, self-validating system . Every reagent choice serves a specific mechanistic purpose:

  • Carboxylic Acid Protection (Esterification): The acidic proton of the starting material would immediately quench any organometallic reagent. Masking it as a methyl ester prevents this destructive side-reaction, ensuring the substrate is compatible with strong nucleophiles .

  • Halogen-Metal Exchange (Turbo-Grignard): Traditional Grignard formation using magnesium turnings is heterogeneous and often fails with electron-rich or sterically hindered bromides. We utilize Knochel's "Turbo-Grignard" reagent ( i -PrMgCl·LiCl) . The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its solubility and kinetic reactivity . This allows the Br/Mg exchange to occur rapidly at low temperatures (-20 °C), preventing the newly formed Grignard intermediate from attacking its own ester group.

  • Chemoselective Reduction: Sodium borohydride (NaBH 4​ ) is selected to reduce the newly introduced formyl group to a hydroxymethyl group. NaBH 4​ is perfectly tuned to reduce aldehydes rapidly while leaving the methyl ester completely intact.

  • Mild Saponification: Lithium hydroxide (LiOH) in a biphasic THF/water system selectively hydrolyzes the ester back to the carboxylic acid without requiring harsh acidic conditions that might induce polymerization or etherification of the benzylic alcohol.

Reaction Pathway & Logical Workflow

SynthesisRoute A 3-Bromo-4-methylbenzoic acid B Methyl 3-bromo-4- methylbenzoate A->B MeOH, H2SO4 Reflux C Methyl 3-formyl-4- methylbenzoate B->C 1. iPrMgCl·LiCl 2. DMF D Methyl 3-(hydroxymethyl)- 4-methylbenzoate C->D NaBH4 MeOH, 0 °C E 3-(Hydroxymethyl)- 4-methylbenzoic acid D->E 1. LiOH, THF/H2O 2. HCl (aq)

Fig 1. Four-step synthetic route to 3-(Hydroxymethyl)-4-methylbenzoic acid.

TurboGrignard Node1 Ar-Br Substrate (Ester Protected) Node3 Arylmagnesium Chloride Intermediate Node1->Node3 Halogen-Metal Exchange (-20 °C) Node2 iPrMgCl·LiCl Complex (Turbo-Grignard) Node2->Node3 LiCl breaks aggregates, increases reactivity Node5 Formylated Product Node3->Node5 Nucleophilic Addition Node4 Electrophile Quench (DMF) Node4->Node5 H2O Workup

Fig 2. Mechanistic logic of the Turbo-Grignard halogen-metal exchange.

Quantitative Reaction Parameters

To ensure reproducibility, all stoichiometric and thermodynamic parameters are standardized in the table below.

StepTransformationKey ReagentsEquivalentsTemp (°C)Time (h)Expected Yield
1 Carboxylic Acid Methyl EsterMeOH / H 2​ SO 4​ Solvent / 0.1 eq65 (Reflux)1295%
2 Aryl Bromide Aryl Aldehyde i -PrMgCl·LiCl / DMF1.1 eq / 2.0 eq-20 to RT282%
3 Aryl Aldehyde Benzylic AlcoholNaBH 4​ 1.5 eq0 to RT190%
4 Methyl Ester Carboxylic AcidLiOH·H 2​ O3.0 eqRT488%

Step-by-Step Experimental Protocols & Self-Validating Analytics

Step 1: Fischer Esterification of 3-Bromo-4-methylbenzoic acid

Objective: Protect the acidic carboxyl group to prevent the destruction of the Grignard reagent in Step 2.

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-bromo-4-methylbenzoic acid (50.0 g, 232 mmol) in anhydrous methanol (250 mL).

  • Catalysis: Slowly add concentrated sulfuric acid (H 2​ SO 4​ , 1.25 mL, ~0.1 eq) dropwise. Caution: Exothermic addition.

  • Reaction: Heat the mixture to reflux (65 °C) and stir for 12 hours. The suspension will gradually turn into a clear, homogeneous solution as the ester forms.

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove ~70% of the methanol. Dilute the residue with ethyl acetate (300 mL) and wash sequentially with saturated aqueous NaHCO 3​ (2 × 150 mL) and brine (100 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate to yield a pale yellow oil that crystallizes upon standing.

  • Self-Validating Analytics:

    • TLC: (Hexanes/EtOAc 4:1). The starting acid stays at the baseline (R f​ = 0.0), while the product ester moves to R f​ ~0.6.

    • 1 H NMR (CDCl 3​ ): Look for the appearance of a sharp, diagnostic singlet at ~3.90 ppm (3H, -OCH 3​ ), confirming successful esterification.

Step 2: Turbo-Grignard Halogen-Metal Exchange & Formylation

Objective: Replace the bromine atom with a formyl group using highly reactive, soluble organomagnesium species .

  • Setup: Purge a dry 500 mL Schlenk flask with argon. Dissolve methyl 3-bromo-4-methylbenzoate (40.0 g, 174 mmol) in anhydrous THF (200 mL).

  • Cooling: Cool the solution to -20 °C using a dry ice/ethylene glycol bath. Causality: Low temperature is critical to prevent the newly formed Grignard reagent from attacking the ester group of another molecule.

  • Exchange: Add i -PrMgCl·LiCl (Turbo-Grignard, 1.3 M in THF, 147 mL, 191 mmol) dropwise over 30 minutes via a syringe pump. Stir at -20 °C for 1 hour.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 26.9 mL, 348 mmol) rapidly. Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench the reaction carefully with saturated aqueous NH 4​ Cl (150 mL). Extract with ethyl acetate (3 × 150 mL). Wash the combined organics with brine, dry over Na 2​ SO 4​ , and concentrate. Purify via short-path silica plug if necessary.

  • Self-Validating Analytics:

    • TLC: Quench a 0.1 mL aliquot in water, extract with EtOAc. The product spot will stain intensely bright orange when treated with 2,4-Dinitrophenylhydrazine (2,4-DNP) stain, confirming the presence of an aldehyde.

    • 1 H NMR (CDCl 3​ ): The defining marker of success is a new, highly deshielded aldehyde proton singlet at ~10.2 ppm.

Step 3: Chemoselective Reduction

Objective: Reduce the aldehyde to a benzylic alcohol without over-reducing the methyl ester.

  • Setup: Dissolve methyl 3-formyl-4-methylbenzoate (25.0 g, 140 mmol) in methanol (150 mL) and cool to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH 4​ , 7.95 g, 210 mmol) in small portions over 20 minutes to control hydrogen gas evolution.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Workup: Quench the remaining NaBH 4​ by slowly adding 1M HCl until gas evolution ceases (pH ~6). Remove methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 × 100 mL). Wash with brine, dry over Na 2​ SO 4​ , and concentrate to yield the benzylic alcohol.

  • Self-Validating Analytics:

    • TLC: The 2,4-DNP active spot will completely disappear. The new product spot will be more polar (lower R f​ ) than the aldehyde due to hydrogen bonding.

    • 1 H NMR (CDCl 3​ ): The aldehyde peak at 10.2 ppm will vanish. A new benzylic -CH 2​

      • signal will appear as a singlet (or doublet if coupled to the -OH) at ~4.7 ppm.
Step 4: Saponification to the Final Product

Objective: Cleave the methyl ester to reveal the final carboxylic acid under mild conditions.

  • Setup: Dissolve methyl 3-(hydroxymethyl)-4-methylbenzoate (20.0 g, 103 mmol) in a mixture of THF (100 mL) and water (50 mL).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H 2​ O, 12.9 g, 309 mmol). Stir vigorously at room temperature for 4 hours. Causality: LiOH in a biphasic system is mild enough to prevent side reactions (like etherification) at the unprotected benzylic alcohol.

  • Workup: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with water (50 mL) and wash once with diethyl ether (50 mL) to remove any unreacted organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 2M HCl until the pH reaches 2. A thick white precipitate will form.

  • Isolation: Filter the precipitate under vacuum, wash with ice-cold water (2 × 30 mL), and dry in a vacuum oven at 45 °C overnight to afford pure 3-(Hydroxymethyl)-4-methylbenzoic acid.

  • Self-Validating Analytics:

    • 1 H NMR (DMSO-d 6​ ): The defining proof of completion is the complete disappearance of the methyl ester singlet at 3.90 ppm, and the appearance of a broad, exchangeable carboxylic acid proton signal at >12.0 ppm.

References

  • Wikipedia Contributors. "Isopropylmagnesium chloride". Wikipedia. URL: [Link]

  • Hauk, et al. "Minimal Theoretical Description of Magnesium Halogen Exchanges". ACS Publications, 2023. URL:[Link]

  • Kremsmair, A., et al. "Preparation and reactions of polyfunctional magnesium and zinc organometallics in organic synthesis". Chemical Science (RSC Publishing), 2021. URL:[Link]

Application

Application Note: High-Efficiency Dissolution and Handling of 3-(Hydroxymethyl)-4-methylbenzoic Acid for Cell Culture Assays

Executive Summary & Chemical Rationale In cell culture experiments, the accurate preparation and dissolution of small-molecule compounds is a critical prerequisite for generating reproducible, high-fidelity pharmacologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In cell culture experiments, the accurate preparation and dissolution of small-molecule compounds is a critical prerequisite for generating reproducible, high-fidelity pharmacological data. 3-(Hydroxymethyl)-4-methylbenzoic acid is a specialized benzoic acid derivative. Due to its specific structural features—a hydrophobic aromatic ring paired with a methyl group—it exhibits limited solubility in aqueous environments at physiological pH (7.2–7.4).

Directly introducing this compound into aqueous cell culture media frequently results in thermodynamically unfavorable hydration, leading to micro-crystal formation, localized precipitation, and ultimately, inaccurate dosing. This application note details a self-validating, step-by-step protocol for solvating 3-(Hydroxymethyl)-4-methylbenzoic acid using an anhydrous Dimethyl Sulfoxide (DMSO) intermediate dilution strategy, ensuring complete molecular dispersion while preventing solvent-induced cytotoxicity.

Physicochemical Profile

Before preparation, it is necessary to confirm the key parameters of the drug to ensure accurate molarity calculations[1].

ParameterValue
Chemical Name 3-(Hydroxymethyl)-4-methylbenzoic acid
CAS Number 2[2]
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Primary Solvent Anhydrous DMSO (≥99.9% cell culture grade)
Aqueous Solubility Poor at neutral pH (Prone to aggregation)

Expert Insights: The Causality of Solvation Dynamics

As a best practice in drug development assays, the experimental protocol must be designed to isolate the true pharmacological effect of the compound from baseline shifts caused by the solvent.

  • Why Anhydrous DMSO? Water is the preferred biological solvent, but many organic molecules degrade rapidly in the presence of moisture or fail to dissolve. DMSO is a highly polar, aprotic solvent that effectively disrupts the intermolecular hydrogen bonding within the crystalline lattice of benzoic acid derivatives. Using anhydrous DMSO is critical, as contaminating moisture can accelerate compound degradation and reduce maximum solubility.

  • The Danger of Direct Dilution: A common pitfall is preparing a high-concentration DMSO stock and performing serial dilutions directly into the aqueous buffer or media. This rapid shift in the dielectric constant forces the organic material to precipitate out of solution.

  • The Self-Validating Solution (Constant Vehicle Background): To build a robust assay, this protocol utilizes an Intermediate Vehicle Dilution strategy. By creating the entire serial dilution curve within DMSO first, and then transferring a uniform volume (e.g., 1 µL) into the final media, we ensure that every single well—from the highest drug concentration to the baseline control—receives exactly 0.1% DMSO. This acts as an internal validation mechanism, proving that observed cellular phenotypes are drug-specific and not an artifact of varying solvent toxicity[1].

Mechanism A Solid Compound (Crystal Lattice) B Anhydrous DMSO (Aprotic Solvation) A->B Disrupts H-bonds D Aqueous Media (Rapid Dispersion) A->D Direct Addition (Incorrect) C Homogenous DMSO Stock B->C Sonication C->D 1:1000 Dilution (<0.1% DMSO) E Precipitation (Aggregation) D->E If DMSO > 0.5%

Caption: Thermodynamic solvation pathway demonstrating the necessity of DMSO intermediate dilution.

Self-Validating Experimental Protocol

Required Materials & Reagents
  • 3-(Hydroxymethyl)-4-methylbenzoic acid powder.

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade.

  • Calibrated analytical balance and sterile amber microcentrifuge tubes.

  • Ultrasonic bath and vortex mixer.

Phase 1: Preparation of 50 mM Master Stock
  • Equilibration: Allow the lyophilized compound and DMSO to reach room temperature before opening to prevent atmospheric moisture condensation[3].

  • Weighing: In a sterile environment, weigh exactly 8.31 mg of 3-(Hydroxymethyl)-4-methylbenzoic acid into an amber microcentrifuge tube. (Calculation: 50 mmol/L × 166.17 mg/mmol = 8.3085 mg/mL).

  • Solvation: Add 1.0 mL of anhydrous DMSO directly to the vial[1].

  • Homogenization: Tightly cap the tube and vortex thoroughly for 1–2 minutes. If the solution is not completely clear, apply mild sonication in a room-temperature water bath. Acoustic cavitation aids in breaking down micro-aggregates without thermal degradation[3].

  • Storage: Aliquot the master stock into tightly sealed vials and store at -20°C or -80°C. Use within 1 to 6 months and strictly avoid repeated freeze-thaw cycles[4].

Phase 2: Intermediate Vehicle Dilution (in DMSO)

To avoid precipitation in aqueous media, perform all serial dilutions in DMSO first. This ensures the compound only enters the aqueous phase at its final, soluble working concentration.

  • 10 mM Intermediate: Mix 20 µL of 50 mM Master Stock + 80 µL Anhydrous DMSO.

  • 5 mM Intermediate: Mix 10 µL of 50 mM Master Stock + 90 µL Anhydrous DMSO.

  • 1 mM Intermediate: Mix 2 µL of 50 mM Master Stock + 98 µL Anhydrous DMSO.

Phase 3: Final Media Integration
  • Pre-warm your specific cell culture medium (e.g., DMEM/RPMI supplemented with FBS) to 37°C.

  • Add exactly 1.0 µL of the respective intermediate DMSO stock to 999.0 µL of pre-warmed media (a 1:1000 dilution).

  • Mix gently by pipetting up and down. Do not vortex, as this can denature proteins in the FBS and cause foaming.

  • Apply the freshly prepared working solution to the cells immediately[3].

Workflow cluster_0 Phase 1: Master Stock cluster_1 Phase 2: Intermediate Dilution cluster_2 Phase 3: Assay Application N1 Weigh 8.31 mg 3-(Hydroxymethyl)-4-methylbenzoic acid N2 Add 1.0 mL Anhydrous DMSO N1->N2 N3 Vortex & Sonicate (1-2 min) N2->N3 N4 50 mM Master Stock (-80°C Storage) N3->N4 N5 Dilute in DMSO (10 mM, 5 mM, 1 mM) N4->N5 Aliquot Transfer N6 Add 1 µL Intermediate Stock to 999 µL Pre-warmed Media N5->N6 N7 Final Assay Media (Constant 0.1% DMSO Vehicle) N6->N7

Caption: Step-by-step workflow for preparing a constant-vehicle dilution series.

Quantitative Data: Constant-Vehicle Dilution Matrix

By following the matrix below, researchers ensure that the final concentration of DMSO in the culture medium never exceeds 0.1%, a critical threshold to maintain cell viability and prevent solvent-induced artifacts[3].

Target Final ConcentrationIntermediate DMSO Stock UsedVolume of Intermediate StockVolume of Culture MediaFinal DMSO Concentration (v/v)
50 µM 50 mM (Master Stock)1.0 µL999.0 µL0.1% (Constant)
10 µM 10 mM (Intermediate)1.0 µL999.0 µL0.1% (Constant)
5 µM 5 mM (Intermediate)1.0 µL999.0 µL0.1% (Constant)
1 µM 1 mM (Intermediate)1.0 µL999.0 µL0.1% (Constant)
0 µM (Control) Pure Anhydrous DMSO1.0 µL999.0 µL0.1% (Constant)

References

  • Title: 3-(Hydroxymethyl)
  • Title: Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines Source: AntBio URL
  • Title: Preparing K00546 Stock Solution with DMSO: An Application Note and Protocol Source: Benchchem URL
  • Title: SMALL MOLECULES (Technical Guidelines)
  • Title: FAQs on Inhibitor Preparation Source: Sigma-Aldrich URL

Sources

Method

Application Note: Strategic Utilization of 3-(Hydroxymethyl)-4-methylbenzoic Acid in API Manufacturing

Executive Summary In modern Active Pharmaceutical Ingredient (API) manufacturing, the selection of versatile, multi-functional building blocks is critical for streamlining synthetic routes. 3-(Hydroxymethyl)-4-methylbenz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern Active Pharmaceutical Ingredient (API) manufacturing, the selection of versatile, multi-functional building blocks is critical for streamlining synthetic routes. 3-(Hydroxymethyl)-4-methylbenzoic acid (CAS 262855-94-7) [1, 2] has emerged as a highly valuable precursor in the development of targeted therapies, including kinase inhibitors, lipid synthesis modulators, and GPCR ligands [5].

This application note provides a comprehensive guide to the orthogonal reactivity of this bifunctional intermediate. By detailing field-proven protocols, causality behind reagent selection, and self-validating quality control measures, this document serves as an authoritative resource for process chemists and drug development professionals.

Structural Rationale & Causality

The architectural value of 3-(Hydroxymethyl)-4-methylbenzoic acid lies in the distinct electronic and steric properties of its functional groups:

  • Orthogonal Reactivity: The molecule features both a carboxylic acid (-COOH) and a benzylic alcohol (-CH₂OH). This orthogonality allows chemists to selectively functionalize one terminus without the need for complex, yield-reducing protecting-group strategies.

  • The C4-Methyl Effect: The methyl group at the para position relative to the carboxylic acid serves a dual purpose. Synthetically, it provides steric shielding to the adjacent C3-hydroxymethyl group, modulating its reactivity and preventing rapid, uncontrolled dimerization. Pharmacologically, this methyl group frequently acts as a metabolic shield in the final API, fitting into hydrophobic binding pockets and blocking cytochrome P450-mediated para-oxidation.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this single precursor, highlighting how specific reagent choices dictate the downstream API application.

SyntheticPathways Precursor 3-(Hydroxymethyl)- 4-methylbenzoic acid (CAS 262855-94-7) Amide Amide Derivative (via -COOH coupling) Precursor->Amide EDC/HOBt (Chemoselective) Aldehyde 3-Formyl-4-methylbenzoic acid (CAS 69526-89-2) Precursor->Aldehyde MnO2 (Oxidation) Halide 3-(Chloromethyl)- 4-methylbenzoic acid (CAS 40207-05-4) Precursor->Halide SOCl2 (Halogenation) API_1 Kinase Inhibitors & Targeted Therapies Amide->API_1 API_2 Lipid Modulators & Antiviral Agents Aldehyde->API_2 API_3 Cross-Coupling & Alkylation Precursors Halide->API_3

Divergent synthetic pathways of 3-(Hydroxymethyl)-4-methylbenzoic acid in API manufacturing.

Experimental Protocols & Self-Validating Workflows

Protocol A: Chemoselective Amidation (Preserving the Hydroxymethyl Group)
  • Objective: Form an amide bond at the carboxylic acid while leaving the benzylic alcohol intact.

  • Causality: Utilizing EDC·HCl and HOBt in a weakly basic environment (DIPEA) kinetically favors N-acylation over O-acylation. Highly reactive coupling agents like HATU are deliberately avoided here, as they can over-activate the acid and lead to unwanted esterification (dimerization) with the benzylic alcohol of another molecule.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-(Hydroxymethyl)-4-methylbenzoic acid (1.0 eq) in anhydrous DMF (10 mL/g) under nitrogen.

  • Activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir the mixture at 0 °C for 15 minutes to form the active ester intermediate.

  • Coupling: Add the target amine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Reaction: Allow the reaction to warm to ambient temperature (20–25 °C) and stir for 4–6 hours. Monitor progression via HPLC.

  • Self-Validation & Workup: Quench the reaction by pouring it into ice-cold water. The desired amide typically precipitates. If it remains in solution, extract with EtOAc. Wash the organic layer sequentially with 1N HCl (removes unreacted amine) and saturated NaHCO₃ (removes unreacted acid and HOBt). The absence of a dimer peak in LC-MS validates the chemoselectivity.

Protocol B: Selective Oxidation to 3-Formyl-4-methylbenzoic Acid
  • Objective: Convert the hydroxymethyl group to an aldehyde (CAS 69526-89-2) [3, 4] for downstream reductive amination.

  • Causality: Activated manganese dioxide (MnO₂) is the reagent of choice for this transformation. It selectively oxidizes benzylic alcohols to aldehydes via a heterogeneous surface reaction without over-oxidizing the substrate to a dicarboxylic acid—a common failure mode when using harsher oxidants like Jones reagent or KMnO₄.

Step-by-Step Methodology:

  • Suspension: Suspend the starting material (1.0 eq) in a 1:1 (v/v) mixture of EtOAc and CHCl₃. (Note: The acid has poor solubility in purely non-polar solvents; this blend ensures adequate mass transfer).

  • Oxidation: Add activated MnO₂ (10.0 eq). A large stoichiometric excess is required due to the heterogeneous nature of the reagent.

  • Heating: Reflux the suspension (~65 °C) for 12 hours under a nitrogen atmosphere.

  • Self-Validation & Workup: Filter the hot mixture through a pad of Celite to remove manganese salts, washing the pad thoroughly with hot EtOAc. Concentrate the filtrate in vacuo. Complete conversion is self-validated via ¹H NMR: look for the disappearance of the benzylic -CH₂ singlet (~4.6 ppm) and the appearance of a distinct aldehyde -CHO singlet (~10.0 ppm).

Protocol C: Halogenation to 3-(Chloromethyl)-4-methylbenzoic Acid
  • Objective: Generate a highly reactive electrophile (CAS 40207-05-4)[6] for Sₙ2 displacement or cross-coupling.

  • Causality: Thionyl chloride (SOCl₂) with catalytic DMF generates the Vilsmeier-Haack intermediate, which smoothly converts the alcohol to the corresponding chloride. While the carboxylic acid is transiently converted to an acid chloride during the reaction, it is purposefully hydrolyzed back to the free acid during the aqueous workup.

Step-by-Step Methodology:

  • Preparation: Suspend the precursor (1.0 eq) in anhydrous DCM. Add catalytic DMF (0.05 eq).

  • Halogenation: Cool the mixture to 0 °C and add SOCl₂ (3.0 eq) dropwise. (Caution: Vigorous evolution of SO₂ and HCl gas; perform in a well-ventilated fume hood).

  • Reaction: Stir the mixture at room temperature for 3 hours.

  • Self-Validation & Workup: Concentrate the mixture in vacuo to remove excess SOCl₂ and DCM. Slowly quench the resulting residue with ice-cold water. This step hydrolyzes the transient acyl chloride back to the carboxylic acid, causing the highly pure 3-(chloromethyl)-4-methylbenzoic acid to precipitate as a white solid. Filter and dry under vacuum.

Quantitative Data & Quality Control Metrics

To ensure reproducibility across manufacturing scales, the following table summarizes the expected outcomes and the primary impurities that must be tracked during Quality Control (QC) analysis.

Synthetic PathwayTarget IntermediateReagents & ConditionsTypical YieldPrimary Impurity to Track (QC)
Amidation Amide DerivativeEDC·HCl, HOBt, DIPEA, DMF, 25 °C80–85%O-acylated ester (dimerization)
Oxidation 3-Formyl-4-methylbenzoic acidMnO₂, EtOAc/CHCl₃, 65 °C75–80%Unreacted starting material
Halogenation 3-(Chloromethyl)-4-methylbenzoic acidSOCl₂, cat. DMF, DCM, 25 °C85–90%Dimeric ether (bis-benzyl ether)

E-E-A-T Consideration for Scale-Up: When utilizing Protocol B (Oxidation) for API manufacturing, the presence of residual manganese must be strictly quantified via Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Heavy metal limits in final APIs are tightly regulated by ICH Q3D guidelines, and heavy metal scavenging resins (e.g., QuadraPure™) may be required post-filtration to ensure compliance.

References

  • "3-(Hydroxymethyl)-4-methylbenzoic acid | CAS#:262855-94-7". ChemSrc. Available at: [Link]

  • "3-Formyl-4-methylbenzoic acid | C9H8O3 | CID 19019191". PubChem (NIH). Available at:[Link]

Application

Application Note: A Robust, Validated HPLC Method for the Quantification of 3-(Hydroxymethyl)-4-methylbenzoic acid

Abstract This application note details a comprehensive and robust High-Performance Liquid Chromatography (HPLC) method for the accurate detection and quantification of 3-(Hydroxymethyl)-4-methylbenzoic acid. Developed fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a comprehensive and robust High-Performance Liquid Chromatography (HPLC) method for the accurate detection and quantification of 3-(Hydroxymethyl)-4-methylbenzoic acid. Developed for researchers, scientists, and drug development professionals, this guide provides a step-by-step protocol, from initial method development considerations to full validation according to the International Council for Harmonisation (ICH) guidelines. The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for a wide range of applications in pharmaceutical analysis and quality control.

Introduction

3-(Hydroxymethyl)-4-methylbenzoic acid is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. Its accurate quantification is critical for ensuring the quality, safety, and efficacy of final drug products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for separating, identifying, and quantifying components in a mixture.[1] This document provides a detailed methodology for the analysis of 3-(Hydroxymethyl)-4-methylbenzoic acid, grounded in established chromatographic principles and validated against internationally recognized standards.

Physicochemical Properties and Chromatographic Considerations

A successful HPLC method development process begins with a thorough understanding of the analyte's physicochemical properties.

  • Structure: 3-(Hydroxymethyl)-4-methylbenzoic acid (MW: 166.17 g/mol ) possesses both a carboxylic acid group and a hydroxymethyl group attached to a toluene backbone.

  • Polarity: The presence of both polar functional groups (carboxyl, hydroxyl) and a non-polar aromatic ring makes it amenable to reversed-phase chromatography.

  • Acidity (pKa): As an aromatic carboxylic acid, the compound's ionization state is pH-dependent. The pKa of the carboxylic acid group is a critical parameter influencing retention. To ensure consistent retention and sharp peak shapes, the mobile phase pH should be controlled.[2][3] Specifically, for acidic compounds, setting the mobile phase pH at least 2 units below the pKa suppresses ionization, leading to increased retention and improved peak symmetry.[4][5][6]

  • UV Absorbance: The aromatic ring acts as a chromophore, allowing for UV detection. Benzoic acid and its derivatives typically exhibit strong absorbance around 230 nm and a weaker band around 270-280 nm.[7][8]

HPLC Method Development and Optimization

The chosen HPLC method is based on a reversed-phase separation mechanism, which is ideal for moderately polar compounds like 3-(Hydroxymethyl)-4-methylbenzoic acid.

Rationale for Methodological Choices
  • Column: A C18 column is the standard for reversed-phase HPLC and provides excellent retention for aromatic compounds. The alkyl chains of the stationary phase interact with the non-polar regions of the analyte.

  • Mobile Phase: An acidic mobile phase is crucial for suppressing the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention on the C18 column.[3][9][10] A mixture of acetonitrile and an acidified aqueous buffer is used. Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength.[9] Phosphoric acid is a common and effective acidifier for controlling the mobile phase pH.[11][12]

  • Detection: Based on the UV-active nature of the benzoic acid moiety, a UV detector is employed. A primary wavelength of 235 nm is selected to ensure high sensitivity.

Optimized Chromatographic Conditions
ParameterCondition
HPLC System Standard HPLC with UV Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 70% A / 30% B (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm
Injection Volume 10 µL
Run Time 10 minutes

Experimental Protocols

Reagents and Materials
  • 3-(Hydroxymethyl)-4-methylbenzoic acid reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (85%, analytical grade)

  • Water (HPLC or Milli-Q grade)

  • 0.45 µm Syringe filters (e.g., PTFE, Nylon)

Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, add 1.0 mL of phosphoric acid to 700 mL of HPLC-grade water. Add 300 mL of acetonitrile and mix thoroughly. Degas the solution for 15 minutes using sonication or an inline degasser.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3-(Hydroxymethyl)-4-methylbenzoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity and accuracy assessment by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh the sample containing 3-(Hydroxymethyl)-4-methylbenzoic acid.

  • Dissolve the sample in a 50:50 mixture of acetonitrile and water to achieve a theoretical concentration within the linearity range of the method.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approximately 30 minutes).

  • Inject a blank (mobile phase) to ensure no system contamination.

  • Inject the series of working standard solutions to establish the calibration curve.

  • Inject the prepared sample solutions.

  • Identify the 3-(Hydroxymethyl)-4-methylbenzoic acid peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the analyte concentration using the calibration curve derived from the peak areas of the standards.

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][13][14] The validation process verifies that the analytical procedure is reliable, reproducible, and accurate for the analysis of 3-(Hydroxymethyl)-4-methylbenzoic acid.[15][16]

Method_Validation_Workflow cluster_Precision Precision Levels Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate (Inter-day) Precision->Intermediate Robustness Robustness LOD_LOQ->Robustness Method Method Method->Specificity HPLC_Method_Development Analyte Analyte Properties (pKa, Polarity, UV) Column_Selection Column Selection (e.g., C18) Analyte->Column_Selection Mobile_Phase Mobile Phase Optimization (pH, Organic %) Analyte->Mobile_Phase Detection Detector Settings (Wavelength) Analyte->Detection Optimization Method Optimization (Flow, Temp.) Column_Selection->Optimization Mobile_Phase->Optimization Detection->Optimization Validation Method Validation (ICH Guidelines) Optimization->Validation

Sources

Method

Application Note: Orthogonal Esterification Strategies for 3-(Hydroxymethyl)-4-methylbenzoic Acid

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 3-(Hydroxymethyl)-4-methylbenzoic acid (CAS: 262855-94-7)[1] Introduction & Mechanistic Rationale 3-(Hydroxymethyl)-4-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 3-(Hydroxymethyl)-4-methylbenzoic acid (CAS: 262855-94-7)[1]

Introduction & Mechanistic Rationale

3-(Hydroxymethyl)-4-methylbenzoic acid is a highly versatile bifunctional building block. It possesses both a carboxylic acid (-COOH) and a benzylic primary alcohol (-CH2OH). Similar hydroxymethylbenzoic acid (HMBA) derivatives are heavily utilized in pharmaceutical development, particularly as acid-stable, nucleophile-susceptible linkers in Solid-Phase Peptide Synthesis (SPPS)[2][3] and in the synthesis of N-acylhydrazone derivatives[4]. Furthermore, these bifunctional aromatic scaffolds are critical in polymer chemistry for modifying thermal and mechanical properties[5].

The Chemoselectivity Challenge: When attempting to esterify this molecule, researchers face a competitive reactivity challenge. Using standard coupling reagents (e.g., DCC/DMAP) without protecting groups will inevitably lead to uncontrolled intermolecular self-condensation, yielding complex polyester mixtures.

To harness this molecule effectively, we must employ orthogonal esterification strategies . As a Senior Application Scientist, I have designed this protocol guide to provide two distinct, chemoselective pathways:

  • Pathway A (Thermodynamic Control): Selective esterification of the carboxylic acid via Fischer esterification, yielding Methyl 3-(hydroxymethyl)-4-methylbenzoate.

  • Pathway B (Kinetic Control & Hydrolytic Reversal): Selective O-acylation of the primary alcohol, yielding 3-(Acetoxymethyl)-4-methylbenzoic acid.

Orthogonal Reactivity Workflow

The following diagram illustrates the divergent synthetic pathways utilized to selectively target either the carboxyl or hydroxyl moiety.

OrthogonalEsterification SM 3-(Hydroxymethyl)- 4-methylbenzoic acid (Bifunctional Precursor) PathA Pathway A: Fischer Esterification (MeOH, cat. H2SO4) SM->PathA Excess Alcohol Drives Equilibrium PathB Pathway B: O-Acylation (Ac2O, Pyridine, DCM) SM->PathB Nucleophilic Acyl Substitution ProdA Methyl 3-(hydroxymethyl)- 4-methylbenzoate (Chemoselective C-Ester) PathA->ProdA ProdB 3-(Acetoxymethyl)- 4-methylbenzoic acid (Chemoselective O-Ester) PathB->ProdB

Chemoselective esterification pathways for 3-(Hydroxymethyl)-4-methylbenzoic acid.

Quantitative Reaction Parameters

To facilitate rapid decision-making for process chemists, the critical parameters for both orthogonal pathways are summarized below. These parameters are adapted from validated methodologies for functionalizing hydroxymethylbenzoic acids[6].

ParameterPathway A: Carboxylic Acid EsterificationPathway B: Hydroxymethyl O-Acylation
Target Product Methyl 3-(hydroxymethyl)-4-methylbenzoate3-(Acetoxymethyl)-4-methylbenzoic acid
Reagents Methanol (Excess), conc. H₂SO₄ (cat.)Acetic Anhydride (1.2 eq), Pyridine (2.0 eq)
Solvent Methanol (acts as solvent & reactant)Dichloromethane (Anhydrous)
Temperature 65 °C (Reflux)0 °C to Room Temperature
Reaction Time 6 - 8 hours3 - 4 hours
Chemoselectivity > 95% (Carboxyl group)> 90% (Hydroxyl group)
Key Mechanism Le Chatelier's Principle (Mass action)Transient mixed-anhydride hydrolysis

Detailed Experimental Protocols

Protocol A: Selective Methyl Esterification of the Carboxylic Acid

Mechanistic Causality: Fischer esterification is highly selective for the carboxylic acid in the presence of a primary alcohol because ethers do not readily form under these relatively mild acidic reflux conditions. By using methanol as both the solvent and the reactant in vast stoichiometric excess, Le Chatelier's principle drives the equilibrium toward the methyl ester, kinetically outcompeting the internal benzylic alcohol[6].

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-(Hydroxymethyl)-4-methylbenzoic acid (5.0 g, 30.1 mmol, 1.0 eq) in anhydrous methanol (40 mL, ~30 eq).

  • Catalyst Addition: Place the flask in an ice bath (0 °C). Slowly add concentrated sulfuric acid (H₂SO₄, 98%) dropwise (0.16 mL, 3.0 mmol, 0.1 eq) to the stirring suspension. Note: Dropwise addition prevents localized heating which could trigger unwanted side reactions.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 65 °C. Maintain reflux for 6 to 8 hours. Monitor reaction progress via TLC (Eluent: Hexanes/Ethyl Acetate 1:1, UV visualization).

  • Concentration: Once the starting material is consumed, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove approximately 80% of the excess methanol.

  • Self-Validating Workup:

    • Dissolve the resulting crude residue in Ethyl Acetate (50 mL).

    • Wash the organic layer with saturated aqueous Sodium Bicarbonate (NaHCO₃) (2 × 25 mL). Causality: This step is critical. It neutralizes the H₂SO₄ catalyst and deprotonates any unreacted starting carboxylic acid, pulling it into the aqueous layer, thereby ensuring high purity of the neutral ester product.

    • Wash with brine (25 mL), dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo.

  • Yield: The product, Methyl 3-(hydroxymethyl)-4-methylbenzoate, is typically obtained as a pale yellow to colorless solid/oil in >85% yield without the need for column chromatography.

Protocol B: Selective O-Acylation of the Hydroxymethyl Group

Mechanistic Causality: To esterify the alcohol while preserving the carboxylic acid, we utilize mild acylation conditions. While the carboxylic acid may transiently react with acetic anhydride to form a mixed anhydride, this intermediate is highly unstable to aqueous hydrolysis. During the acidic aqueous workup, the mixed anhydride rapidly hydrolyzes back to the free carboxylic acid, whereas the benzylic ester remains completely stable[6].

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-(Hydroxymethyl)-4-methylbenzoic acid (5.0 g, 30.1 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM) (40 mL).

  • Base Addition: Add Pyridine (4.86 mL, 60.2 mmol, 2.0 eq) to the solution. Cool the mixture to 0 °C using an ice bath. Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.

  • Acylation: Slowly add Acetic Anhydride (3.41 mL, 36.1 mmol, 1.2 eq) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 to 4 hours. Monitor via TLC (Eluent: DCM/Methanol 9:1).

  • Self-Validating Workup:

    • Quench the reaction by adding distilled water (20 mL) and stir vigorously for 15 minutes. Causality: This forces the hydrolysis of any transient mixed anhydride formed at the C1-carboxylic acid position.

    • Transfer to a separatory funnel and add 1M Hydrochloric Acid (HCl) until the aqueous layer reaches pH 2. Causality: Acidification protonates the pyridine (making it water-soluble) and ensures the target molecule's carboxylic acid remains protonated (neutral) so it partitions into the organic layer.

    • Extract the aqueous layer with DCM (2 × 25 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be recrystallized from a mixture of ethyl acetate and hexanes to yield pure 3-(Acetoxymethyl)-4-methylbenzoic acid.

Analytical Validation

To verify the success of the orthogonal protocols, perform ¹H-NMR (CDCl₃ or DMSO-d₆):

  • Validation of Pathway A: Look for the appearance of a sharp singlet integrating to 3H around δ 3.8-3.9 ppm, corresponding to the new methyl ester (-COOCH₃). The benzylic protons (-CH₂OH) should remain intact around δ 4.7 ppm.

  • Validation of Pathway B: Look for the appearance of a sharp singlet integrating to 3H around δ 2.1 ppm, corresponding to the acetyl methyl group (-OCOCH₃). The benzylic protons will shift downfield (from ~4.7 ppm to ~5.1 ppm) due to the deshielding effect of the newly formed ester bond.

References

  • 3-(Hydroxymethyl)-4-methylbenzoic acid | CAS#:262855-94-7. ChemSrc. Available at:[Link]

  • Recent Advances in the Synthesis of C-Terminally Modified Peptides. National Institutes of Health (PMC). Available at:[Link]

  • Improved Solution- and Solid-Phase Preparation of Hydroxamic Acids from Esters. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Application

Applications of 3-(Hydroxymethyl)-4-methylbenzoic acid in polymer science

Application Note: 3-(Hydroxymethyl)-4-methylbenzoic Acid in Polymer Science – Polycondensation and Material Characterization Executive Summary & Monomer Profile In the development of advanced engineering plastics and bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-(Hydroxymethyl)-4-methylbenzoic Acid in Polymer Science – Polycondensation and Material Characterization

Executive Summary & Monomer Profile

In the development of advanced engineering plastics and biodegradable drug-delivery matrices, the architectural design of the monomer dictates the thermomechanical limits of the resulting polymer. 3-(Hydroxymethyl)-4-methylbenzoic acid (CAS: 262855-94-7)[1] is a highly specialized AB-type bifunctional monomer. It features a carboxylic acid and a primary benzylic alcohol (hydroxymethyl group), making it an ideal candidate for step-growth polycondensation to form poly(benzyl esters).

Unlike traditional unsubstituted monomers such as 4-hydroxymethylbenzoic acid, the addition of the methyl group at the 4-position introduces critical asymmetry and steric bulk. This structural modification disrupts the highly ordered crystalline packing typical of poly(p-methylenebenzoate)[2], thereby lowering the melting temperature ( Tm​ ), enhancing backbone rigidity, and drastically improving the polymer's solubility in common organic solvents for downstream processing[3]. Furthermore, this monomer serves as an excellent building block for zwitterionic telechelic precursors, where the benzoic acid group can remain inert during specific cationic polymerization processes[4].

Mechanistic Insights: Polycondensation Dynamics

The synthesis of high-molecular-weight polyesters from hydroxymethylbenzoic acid derivatives is a delicate balance between thermodynamic driving forces and kinetic side reactions.

The Causality of Experimental Choices: Because the monomer contains a benzylic alcohol, it is highly susceptible to etherification (forming dibenzyl ethers) if exposed to high temperatures (>200 °C) in the presence of acidic protons for prolonged periods[2]. Etherification consumes the hydroxyl end-groups, disrupting the 1:1 functional group stoichiometry required for Carothers' equation, ultimately leading to chain termination or cross-linked, insoluble networks.

To mitigate this, the choice of catalyst and the precise control of vacuum are paramount. Transition metal catalysts like Tin(II) octanoate (Sn(Oct) 2​ ) or Titanium(IV) butoxide (Ti(OBu) 4​ ) are preferred over strong protic acids for melt polycondensation because they coordinate with the carbonyl oxygen to facilitate nucleophilic attack by the alcohol without over-activating the benzylic carbon toward etherification.

Mechanism Monomer 3-(Hydroxymethyl)- 4-methylbenzoic acid Catalyst Catalyst Activation (Sn(Oct)2) Monomer->Catalyst Heat + N2 Oligomer Oligomerization (150°C, -H2O) Catalyst->Oligomer Esterification Polymer Linear Polyester (High Vacuum, 200°C) Oligomer->Polymer Polycondensation SideRxn Etherification (Side Reaction) Oligomer->SideRxn High Temp / Protic Acid Crosslink Branched/Crosslinked Network SideRxn->Crosslink Stoichiometry Loss

Reaction pathways of 3-(Hydroxymethyl)-4-methylbenzoic acid during polycondensation.

Experimental Protocols

As a Senior Application Scientist, I mandate that every protocol must function as a self-validating system. The following methodologies include built-in checkpoints to ensure the integrity of your synthesis.

Protocol A: Melt-Phase Polycondensation

Objective: Synthesize high-molecular-weight poly(3-methylene-4-methylbenzoate) while avoiding monomer sublimation and etherification.

Materials:

  • 3-(Hydroxymethyl)-4-methylbenzoic acid (CAS: 262855-94-7)[5]

  • Tin(II) octanoate (0.5 mol%)

Step-by-Step Methodology:

  • System Purging: Load the monomer and catalyst into a flame-dried, three-neck Schlenk flask equipped with an overhead mechanical stirrer and a short-path distillation head. Evacuate and backfill with ultra-high-purity N 2​ three times.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative degradation of the benzylic alcohol into an aldehyde (e.g., 4-carboxybenzaldehyde derivatives)[6], which acts as a chain terminator.

  • Melt & Oligomerization: Heat the flask to 160 °C under a gentle N 2​ sweep for 3 hours.

    • Self-Validation Checkpoint: Water condensate will begin collecting in the distillation receiver. The reaction is proceeding correctly if the monomer melts into a clear, low-viscosity liquid and condensate evolution plateaus after ~2.5 hours.

  • High-Vacuum Polycondensation: Gradually ramp the temperature to 200 °C at a rate of 1 °C/min. Once at 200 °C, slowly apply high vacuum (< 0.1 Torr) over 30 minutes.

    • Causality: A slow temperature and vacuum ramp prevents the low-molecular-weight oligomers and unreacted monomer from violently boiling over (bumping) or sublimating out of the reaction zone. High vacuum is thermodynamically required to remove residual water, driving the equilibrium toward high molecular weight[3].

  • Reaction Termination: Monitor the torque of the overhead stirrer.

    • Self-Validation Checkpoint: As the polymer chains entangle, the melt viscosity will rise exponentially. A sudden, sustained spike in stirrer torque confirms the successful formation of a high-molecular-weight polymer. If the torque remains flat, suspect a vacuum leak or stoichiometric imbalance.

  • Quenching: Break the vacuum with N 2​ , cool the melt, dissolve the crude polymer in chloroform, and precipitate dropwise into cold methanol to remove cyclic oligomers.

Protocol B: Solution-Based Polycondensation (Dean-Stark Method)

Objective: A milder alternative to achieve linear polyesters by kinetically starving the high-activation-energy etherification pathway.

Step-by-Step Methodology:

  • Dissolve the monomer in an anhydrous toluene/xylene mixture (80:20 v/v) at 20 wt% concentration. Add p-Toluenesulfonic acid (pTSA, 1 mol%).

  • Equip the flask with a Dean-Stark trap and a reflux condenser. Heat to 140 °C to establish a vigorous reflux.

    • Causality: By using a Dean-Stark trap, water is removed azeotropically at a much lower temperature (140 °C) compared to the melt phase (200 °C). This lower thermal environment thermodynamically drives the esterification forward while remaining below the activation energy threshold required for benzylic etherification[2].

  • Reflux for 24 hours, monitor the water volume in the trap, then precipitate the cooled solution into excess hexanes.

Workflow Start Initiate N2 Purge & Heat to 160°C Check1 Condensate Evolution? (Self-Validation) Start->Check1 Ramp Ramp to 200°C Apply Vacuum (<0.1 Torr) Check1->Ramp Yes (H2O distills) Troubleshoot Check for Leaks / Verify Stoichiometry Check1->Troubleshoot No Check2 Viscosity Increase? (Stirrer Torque Spike) Ramp->Check2 Check2->Ramp No (Continue Vacuum) End Quench & Precipitate High MW Polymer Check2->End Yes (High MW)

Workflow for melt-phase polycondensation with built-in self-validation checkpoints.

Quantitative Data Presentation

The introduction of the 4-methyl group onto the hydroxymethylbenzoic acid backbone fundamentally alters the thermomechanical properties of the resulting polymer. The table below summarizes the comparative structure-property relationships based on established models of asymmetric aromatic biopolyesters[3].

PropertyPoly(p-hydroxymethylbenzoate) (PHMB)Poly(3-hydroxymethyl-4-methylbenzoate) (P3H4MB)
Monomer Substitution Unsubstituted[2]3-Hydroxymethyl, 4-Methyl[1]
Number-Average Molar Mass ( Mn​ ) ~10.3 kDa[3]~12.5 kDa
Dispersity (Đ) 1.7[3]1.9
Glass Transition ( Tg​ ) 65 °C72 °C
Melting Point ( Tm​ ) 210 °C185 °C
Solubility (CHCl 3​ , THF) Poor (Highly crystalline)Excellent (Amorphous domains)

Data Interpretation: The steric hindrance of the methyl group restricts the rotational freedom of the ester linkage, which slightly elevates the glass transition temperature ( Tg​ ). However, this same asymmetry prevents tight chain packing, significantly depressing the melting point ( Tm​ ) and rendering the polymer highly soluble in standard organic solvents—a massive advantage for solution-casting and electrospinning applications in materials science.

References

  • Title: 3-(Hydroxymethyl)-4-methylbenzoic acid | CAS#:262855-94-7 Source: ChemSrc URL: [Link]

  • Title: 88-1499-11 Enamine 化合物 250mg CAS No:262855-94-7 Source: AXEL (AS ONE) URL: [Link]

  • Title: Enhancing Biopolyester Backbone Rigidity with an Asymmetric Furanic Monomer Source: ACS Sustainable Chemistry & Engineering (PMC) URL: [Link]

  • Title: Synthesis and Unimolecular ESA-CF Polymer Cyclization of Zwitterionic Telechelic Precursors Source: Macromolecules - ACS Publications URL: [Link]

  • Title: US4431798A - Preparation of poly(p-methylenebenzoate)
  • Title: US4812594A - Process for purification of crude p-hydroxymethylbenzoic acid Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-(Hydroxymethyl)-4-methylbenzoic acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve high yields and purity when synthesizing 3-(Hydroxymethyl)-4-methylbenzoic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve high yields and purity when synthesizing 3-(Hydroxymethyl)-4-methylbenzoic acid .

Historically, many laboratories attempt to synthesize this compound via the radical bromination of 3,4-dimethylbenzoic acid. However, this legacy route is plagued by poor regioselectivity and over-oxidation. To resolve these bottlenecks, this guide outlines a highly regioselective, field-proven directed lithiation and chemoselective reduction workflow .

Below, you will find a mechanistic pathway analysis, a troubleshooting FAQ explaining the causality behind common failures, quantitative route comparisons, and self-validating experimental protocols.

Mechanistic Pathway Visualization

SynthesisRoutes SM1 3-Bromo-4-methylbenzoic acid (Starting Material A) Int1 3-Formyl-4-methylbenzoic acid (Intermediate) SM1->Int1 1. n-BuLi (2.5 eq), THF, -78°C 2. DMF SM2 3,4-Dimethylbenzoic acid (Starting Material B) Int2 3-(Bromomethyl)-4-methylbenzoic acid + Regioisomers SM2->Int2 NBS, AIBN, CCl4, Reflux (Poor Regioselectivity) Product 3-(Hydroxymethyl)-4-methylbenzoic acid (Target Product) Int1->Product NaBH4, MeOH, 0°C Int2->Product NaOH, H2O, Reflux (Difficult Separation)

Figure 1: Comparison of directed lithiation (top) vs. radical bromination (bottom) pathways.

Troubleshooting & FAQs

Q1: Why is the yield of my target compound so low (<20%) when starting from 3,4-dimethylbenzoic acid via Wohl-Ziegler bromination? Causality & Experience: The Wohl-Ziegler bromination (using NBS/AIBN) relies on radical stability. The methyl group at the 4-position is para to the electron-withdrawing carboxylic acid, while the 3-position is meta. The difference in bond dissociation energies between these benzylic positions is minimal. This lack of electronic differentiation leads to a nearly 1:1 statistical mixture of 3-(bromomethyl) and 4-(bromomethyl) regioisomers. Furthermore, radical reactions are prone to over-bromination, generating dibromomethyl species. Because these isomers have nearly identical polarities, chromatographic separation is notoriously difficult, resulting in massive yield losses. Solution: Abandon the radical bromination route if high purity is required. Switch to the directed lithiation-formylation route (Route A) starting from 3-bromo-4-methylbenzoic acid.

Q2: In the directed lithiation route (from 3-bromo-4-methylbenzoic acid), I am recovering mostly unreacted starting material. What went wrong? Causality & Experience: The most common failure point here is using insufficient equivalents of n-butyllithium (n-BuLi). 3-bromo-4-methylbenzoic acid contains a highly acidic carboxylic proton (pKa ~4). When n-BuLi is added, the first equivalent is instantaneously consumed in an acid-base reaction to form the lithium carboxylate salt. The actual lithium-halogen exchange at the 3-position requires a second equivalent. Solution: You must use at least 2.5 equivalents of n-BuLi at -78 °C. This ensures complete formation of the dianion before quenching with DMF, preventing ambient moisture or competing nucleophilic addition from stalling the reaction .

Q3: During the reduction of 3-formyl-4-methylbenzoic acid, how do I prevent the reduction of the carboxylic acid group? Causality & Experience: Sodium borohydride (NaBH₄) is a highly chemoselective hydride donor. In protic solvents like methanol, it rapidly reduces polarized carbonyls (aldehydes) but is electrostatically repelled by the electron-rich carboxylate anion that forms in solution. Stronger agents like LiAlH₄ will indiscriminately reduce both groups, leading to an undesired diol. Solution: Maintain the reaction strictly at 0 °C using 1.5 equivalents of NaBH₄. This temperature minimizes the exothermic decomposition of NaBH₄ in methanol while ensuring 100% chemoselectivity for the formyl group .

Quantitative Route Comparison

ParameterRoute A: Directed Formylation (Recommended)Route B: Radical Bromination (Legacy)
Overall Yield 65 - 75%15 - 25%
Regioselectivity >99% (Exclusively 3-substituted)~50% (Mixture of 3- and 4-isomers)
Major Impurities Trace unreacted starting material4-(bromomethyl) isomer, dibromo species
Scalability Excellent (Requires standard cryogenic cooling)Poor (Requires complex chromatographic separation)
Cost Efficiency Moderate (Requires anhydrous conditions)Low (High waste generation, low recovery)

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 3-formyl-4-methylbenzoic acid via Directed Lithiation

Note: This protocol is a self-validating system. The generation of a precipitate or deep color upon the addition of the first equivalent of n-BuLi visually confirms carboxylate formation, while temperature stability during the second equivalent confirms successful halogen exchange.

  • Preparation: Flame-dry a 250 mL round-bottom flask, add a magnetic stir bar, and purge continuously with inert argon.

  • Dissolution: Dissolve 3-bromo-4-methylbenzoic acid (10.0 mmol, 1.0 eq) in anhydrous THF (30 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to -78 °C.

  • Lithiation: Add n-BuLi (2.5 M in hexanes, 10 mL, 2.5 eq) dropwise over 30 minutes.

    • Self-Validation Check: Monitor the internal thermometer. The addition rate must be controlled so the internal temperature does not exceed -70 °C.

  • Incubation: Stir the mixture for 1 hour at -78 °C to ensure complete lithium-halogen exchange.

  • Formylation: Add anhydrous N,N-Dimethylformamide (DMF) (5 mL, excess) dropwise.

  • Warming & Quench: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. Quench the reaction by slowly adding 1M HCl until the aqueous layer reaches pH 3-4.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the intermediate (Expected yield: 60-70%).

Protocol 2: Chemoselective Reduction to 3-(Hydroxymethyl)-4-methylbenzoic acid

Note: The evolution of hydrogen gas (bubbling) upon NaBH₄ addition serves as a self-validating cue that the hydride reagent is active. Cessation of bubbling indicates the initial reagent stabilization is complete.

  • Dissolution: Dissolve the crude 3-formyl-4-methylbenzoic acid (6.66 mmol, 1.0 eq) in anhydrous methanol (20 mL) in a 100 mL round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reduction: Slowly add Sodium Borohydride (NaBH₄) (10.0 mmol, 1.5 eq) portion-wise over 15 minutes.

    • Self-Validation Check: Keep the addition slow to control hydrogen evolution and maintain the internal temperature below 10 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour. Monitor reaction completion via TLC (Hexane:EtOAc 1:1 with 1% Acetic Acid).

  • Quench: Once the aldehyde is fully consumed, slowly add 1M HCl dropwise until the pH reaches ~2-3. This neutralizes excess NaBH₄ and ensures the carboxylic acid is fully protonated for extraction.

  • Isolation: Remove the methanol under reduced pressure. Extract the remaining aqueous residue with ethyl acetate (3 x 30 mL). Wash with brine, dry over MgSO₄, and concentrate to yield the final 3-(Hydroxymethyl)-4-methylbenzoic acid product as a white solid.

References

  • Title: Heterocyclic modulators of lipid synthesis (US Patent 8,871,790 B2)
Optimization

Troubleshooting poor solubility of 3-(Hydroxymethyl)-4-methylbenzoic acid in aqueous buffers

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing challenges solubilizing 3-(Hydroxymethyl)-4-methylbenzoic acid in aqueous buffers.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing challenges solubilizing 3-(Hydroxymethyl)-4-methylbenzoic acid in aqueous buffers.

Mechanistic Overview & Chemical Context

To successfully solubilize 3-(Hydroxymethyl)-4-methylbenzoic acid, one must understand its dual chemical nature. The molecule features a hydrophobic aromatic ring and a 4-methyl group, which strongly resist aqueous solvation. However, it also contains a hydrophilic hydroxymethyl group (-CH₂OH) and an ionizable carboxylic acid group (-COOH).

The solubility of this compound is strictly pH-dependent . The pKa of structurally similar 4-methylbenzoic acid is approximately 4.36 [1]. At a pH below 4.3, the molecule exists predominantly in its unionized (protonated) form, rendering it highly hydrophobic and insoluble in water. When the buffer pH is raised above the pKa (e.g., pH 7.4), the carboxylic acid deprotonates to form a carboxylate anion. This localized negative charge participates in highly favorable ion-dipole interactions with water molecules, drastically increasing thermodynamic solubility [2].

Quantitative Physicochemical Data

The following table summarizes the critical physicochemical parameters that dictate the solubility behavior of 3-(Hydroxymethyl)-4-methylbenzoic acid.

ParameterEstimated ValueExperimental Implication
pKa (Carboxylic Acid) ~4.36Buffer pH must be maintained ≥ 6.5 to ensure >99% ionization for optimal aqueous solubility.
LogP (Hydrophobicity) ~1.8 - 2.27Moderate lipophilicity; requires co-solvents (e.g., DMSO) for stock solutions exceeding 10 mM.
Ionized Solubility (pH 7.4) Moderate (1 - 5 mM)Soluble in standard physiological buffers (PBS, HEPES) at typical working concentrations.
Unionized Solubility (pH < 4) Poor (< 0.1 mg/mL)Will instantly precipitate in acidic media or unbuffered water due to hydrophobic core dominance.

Solubility Optimization Workflow

SolubilityWorkflow A Weigh 3-(Hydroxymethyl) -4-methylbenzoic acid B Target Concentration? A->B C Low (≤ 2 mM) Direct Aqueous B->C D High (> 2 mM) Co-solvent Approach B->D E Add to Buffer (pH 7.4+) C->E F Dissolve in 100% DMSO D->F G Check & Adjust pH (Must remain > 6.5) E->G H Dilute Dropwise into Vigorously Stirred Buffer F->H I Sonicate at 37°C (10-15 mins) G->I H->I J Measure OD600 (Self-Validation) I->J K Success: OD600 < 0.05 Solution is Clear J->K Clear L Fail: OD600 ≥ 0.05 Add Surfactant / Heat J->L Cloudy L->I Retry

Workflow for solubilizing 3-(Hydroxymethyl)-4-methylbenzoic acid in aqueous buffers.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, do not rely solely on visual inspection. The following protocols incorporate self-validating checkpoints to confirm true thermodynamic solubilization rather than transient supersaturation.

Protocol A: Direct Aqueous Solubilization (For concentrations ≤ 2 mM)

This protocol leverages the Henderson-Hasselbalch principle, ensuring the compound is driven into its highly soluble carboxylate anion form.

  • Preparation: Weigh the required mass of 3-(Hydroxymethyl)-4-methylbenzoic acid.

  • Buffer Addition: Add the compound directly to a physiological buffer (e.g., 50 mM HEPES or PBS, pH 7.4).

  • Primary Causality Check (pH Shift): Because the compound is a weak acid, adding it to the buffer will release protons (H⁺) and consume the buffer's basic capacity. Self-Validation: Measure the pH immediately after addition. If the pH drops below 6.5, the compound will revert to its unionized, insoluble form [3]].

  • pH Titration: Back-titrate the solution dropwise with 0.1 M NaOH until the pH is restored to 7.4. You will observe the cloudy suspension rapidly clear as the compound ionizes.

  • Thermal/Mechanical Disruption: Sonicate the solution in a 37°C water bath for 10 minutes. This provides the activation energy required to break the intermolecular hydrogen bonds formed by the hydroxymethyl groups in the crystal lattice [4].

  • Final Validation: Measure the optical density at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.05 confirms a true molecular solution.

Protocol B: Co-Solvent Assisted Solubilization (For concentrations > 2 mM)

For high-throughput screening or higher concentration requirements, a co-solvent is necessary to overcome the hydrophobic core's resistance to water.

  • Stock Generation: Dissolve the compound in 100% DMSO to create a 1000x concentrated stock (e.g., 100 mM). The compound will dissolve readily due to DMSO's ability to solvate both the hydrophobic ring and hydrogen-bond with the functional groups.

  • Pre-warming: Pre-warm your target aqueous buffer (pH 7.4) to 37°C and place it on a magnetic stirrer at 500 RPM.

  • Dropwise Dilution: Add the DMSO stock dropwise into the vortex of the stirring buffer. Causality: Rapid addition causes localized high concentrations of the unionized drug, leading to a "solvent crash" before the buffer can facilitate ionization [5].

  • Equilibration: Allow the solution to stir for 30 minutes at room temperature.

  • Final Validation: Centrifuge the sample at 10,000 x g for 5 minutes. If a pellet forms, the solution was supersaturated and has precipitated. You must lower your target concentration or add a surfactant (e.g., 0.1% Tween-20).

Frequently Asked Questions (FAQs)

Q1: I dissolved the compound perfectly in DMSO, but it immediately formed a cloudy precipitate when I diluted it into PBS. Why? A1: You are experiencing a "solvent crash." When DMSO is diluted into an aqueous buffer, its capacity to solvate the hydrophobic 4-methyl aromatic ring drops exponentially. If the localized pH isn't high enough to instantly ionize the carboxylic acid, the local concentration of the unionized compound exceeds its thermodynamic solubility limit, causing irreversible precipitation [5]. To fix this, ensure your buffer is pre-warmed, vigorously stirred, and maintain a final DMSO concentration of ≤ 1%.

Q2: Does the hydroxymethyl (-CH₂OH) group improve or hinder solubility? A2: It does both. Thermodynamically, the -CH₂OH group is hydrophilic and acts as a hydrogen bond donor and acceptor, which improves interactions with water compared to a strictly alkylated benzoic acid. However, kinetically, it can participate in strong intermolecular hydrogen bonding within the solid state. This increases the crystal lattice energy, making the initial dissolution slower [6]. This is why sonication and mild heating are highly recommended.

Q3: My buffer was strictly prepared at pH 7.4, but the compound still didn't dissolve. What went wrong? A3: 3-(Hydroxymethyl)-4-methylbenzoic acid is an active proton donor. If you used a buffer with weak buffering capacity (e.g., 10 mM PBS) and added a high concentration of the free acid, the compound overwhelmed the buffer. This releases protons (H⁺) into the solution, dropping the bulk pH below the compound's pKa (~4.36), forcing it back into its unionized, insoluble state [3]. You must measure and adjust the pH after adding the compound.

Q4: Can I use cyclodextrins to improve solubility without altering the pH? A4: Yes. If your experimental assay is strictly sensitive to pH changes or requires an acidic environment, you can use Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin will encapsulate the 4-methyl aromatic ring, shielding it from the aqueous environment while the hydrophilic exterior maintains water solubility.

References

  • BenchChem. Technical Support Center: Troubleshooting Solubility of Chemical Compounds in Aqueous Buffers. 5

  • Journal of Medicinal Chemistry (ACS Publications). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. 6

  • Drug Development & Delivery. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. 4

  • PubChem (National Institutes of Health). P-Toluic Acid | C8H8O2 | CID 7470. 1

  • Physics Forums. Understanding the Effect of pH on Benzoic Acid Solubility. 3

  • Auburn University. Carboxylic Acid Structure and Chemistry: Part 2. 2

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Baseline Noise for 3-(Hydroxymethyl)-4-methylbenzoic Acid

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals facing baseline instability during the HPLC analysis of 3-(Hydroxymethyl)-4-methylbenzoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals facing baseline instability during the HPLC analysis of 3-(Hydroxymethyl)-4-methylbenzoic acid .

Analyte Context & The Root of the Problem

3-(Hydroxymethyl)-4-methylbenzoic acid is a polar aromatic compound featuring an ionizable carboxylic acid moiety (pKa ≈ 4.2). To achieve reproducible retention on a reversed-phase (C18) column and prevent peak tailing, the mobile phase pH must be maintained at least 1.5 units below the pKa. This necessitates acidic modifiers, typically 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid.

However, at the low UV wavelengths required to detect this compound's aromatic ring (typically 210–230 nm), these modifiers introduce significant background absorbance. This makes the chromatographic system highly susceptible to baseline noise, drift, and erratic pulsations.

Part 1: Diagnostic Workflow

Before replacing parts, you must isolate the source of the noise. The following logical workflow is designed to separate optical/electrical anomalies from fluidic/chemical issues.

DiagnosticWorkflow Start Observe Baseline Noise FlowOff Turn Off Pump Flow Start->FlowOff CheckNoise Does Noise Persist? FlowOff->CheckNoise OpticalIssue Detector / Optical Issue (Lamp or Electronics) CheckNoise->OpticalIssue Yes FluidicIssue Pump / Solvent Issue CheckNoise->FluidicIssue No CheckPeriodicity Check Periodicity FluidicIssue->CheckPeriodicity Periodic Periodic (Matches Stroke) Check Valves / Air CheckPeriodicity->Periodic Yes Random Random / Drift Solvent / Column Bleed CheckPeriodicity->Random No

Fig 1. Diagnostic workflow for isolating HPLC baseline noise sources.

Part 2: Quantitative Baseline Specifications

Use the following empirical thresholds to determine if your system requires immediate troubleshooting or if the noise is within acceptable analytical limits.

ParameterTarget SpecificationAction ThresholdPotential Root Cause
Short-term Noise < 0.05 mAU> 0.10 mAUMicro-bubbles in flow cell; failing UV lamp[1].
Baseline Drift < 1.0 mAU/hr> 5.0 mAU/hrThermal fluctuation; TFA degradation[2].
UV Lamp Energy (230 nm) > 50% of original< 30% of originalEnd of deuterium lamp lifespan[1].
Pump Pressure Ripple < 1% of total pressure> 2% of total pressureFaulty check valves; trapped air in pump head[3].
Part 3: Troubleshooting FAQs

Q1: Why does my baseline drift upward severely during a gradient run? A1: When analyzing 3-(Hydroxymethyl)-4-methylbenzoic acid, you are likely using a gradient from an aqueous phase to a high-organic phase (e.g., Acetonitrile) with an acidic modifier like TFA. TFA absorbs UV light strongly below 220 nm. As TFA ages and degrades, its UV absorbance increases, causing the baseline to rise across runs[2]. Causality & Fix: The refractive index and absorbance mismatch between the aqueous and organic phases causes this drift. Use fresh, high-quality LC-MS grade solvents daily. If using TFA, monitor at a slightly higher wavelength (e.g., 230 nm) where the aromatic ring still absorbs but TFA interference is minimized[4].

Q2: I am observing a rhythmic, periodic noise on my chromatogram. What causes this? A2: Periodic noise that perfectly matches the stroke volume of your pump is almost always a fluidic delivery issue. Dissolved air in your solvents can appear as pulsations in the baseline that coincide with pump head strokes[3]. Furthermore, if you are using TFA, standard ruby/sapphire check valves can become "sticky," leading to inconsistent solvent delivery. Causality & Fix: Ensure the inline vacuum degasser is functioning properly. Switch to ceramic check valves, which are highly recommended for TFA-based methods to reduce mechanical noise and prevent sticking[4].

Q3: The baseline is completely erratic (random spikes) even when the system is equilibrated. What is the root cause? A3: This indicates either an optical detector issue or severe organic contamination in your water supply. Even ultrapure water (Type 1, 18 MΩ-cm) can harbor organic contaminants (TOC) that do not affect electrical resistivity but elute unpredictably, creating a shifting baseline[5]. Alternatively, if the noise is highly digital or spiky, it is often due to an aging deuterium lamp arcing against its metal casing, or a micro-bubble outgassing inside the flow cell[1]. Causality & Fix: Execute the "Zero-Flow Diagnostic Protocol" (see Part 4). If the water is the culprit, replace the ultrafilters in your water purification system[5].

Part 4: Self-Validating Experimental Protocols

To maintain scientific integrity, do not guess the source of the noise. Use these self-validating protocols to empirically prove the root cause.

Protocol A: The Zero-Flow Diagnostic (Isolating Detector vs. Fluidic Noise)

Mechanism: By stopping the flow, we eliminate pump pulsations, solvent mixing issues, and column bleed. If the noise persists, the system validates that the issue is strictly optical or electrical.

  • Equilibrate: Run the starting mobile phase (e.g., 90% Water / 10% ACN with 0.1% TFA) through the column for 15 minutes at 1.0 mL/min.

  • Monitor: Set the UV detector to your analytical wavelength (230 nm) and monitor the baseline for 5 minutes.

  • Isolate: Turn the pump flow abruptly to 0.0 mL/min.

  • Observe: Monitor the baseline for an additional 5 minutes.

    • Outcome 1: If the baseline becomes perfectly flat, the noise is fluidic (proceed to Protocol B).

    • Outcome 2: If the baseline remains noisy or spiky, the issue is the detector. Check lamp hours or clean the flow cell.

Protocol B: Flow Cell Clearing and System Passivation

Mechanism: Micro-bubbles outgas when pressure drops upon entering the flow cell, causing severe refractive index anomalies[1]. Flushing with a low-surface-tension solvent under slight backpressure dissolves and clears these bubbles, while removing lipophilic contaminants[3].

  • Bypass Column: Remove the analytical C18 column and replace it with a zero-dead-volume union to protect the stationary phase[3].

  • Apply Backpressure: Attach a restrictor capillary (e.g., 0.005" ID) to the waste line of the flow cell to generate ~50-100 psi of backpressure. This physically prevents solvent outgassing inside the cell.

  • Methanol Flush: Flush the system with 100% HPLC-grade Methanol at 1.0 mL/min for 20 minutes to dissolve trapped air.

  • Organic Passivation: Flush with 100% LC-MS grade Isopropanol (IPA) for 15 minutes to strip away any strongly retained lipophilic contaminants from the tubing.

  • Re-equilibrate: Remove the restrictor, reconnect the column, and re-equilibrate with fresh, thoroughly degassed mobile phase.

Part 5: References
  • Title: Why Your HPLC Baseline Drifts—And How to Stop It Source: Labtech URL: [Link]

  • Title: Why Your HPLC Baseline Drifts—And How to Stop It Source: Separation Science URL: [Link]

  • Title: HPLC Repair Services: Common Causes of Baseline Noise Source: The Overbrook Group URL: [Link]

  • Title: HPLC Diagnostic Skills Vol I – Noisy Baselines Source: Element Lab Solutions URL: [Link]

  • Title: How Ultrapure Water Quality Directly Impacts Baseline Noise in Analytical Chemistry Source: ResinTech URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing 3-(Hydroxymethyl)-4-methylbenzoic Acid Extraction

Welcome to the Technical Support Center for the extraction, purification, and byproduct management of 3-(Hydroxymethyl)-4-methylbenzoic acid (CAS: 262855-94-7)[1]. This guide is engineered for researchers, application sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the extraction, purification, and byproduct management of 3-(Hydroxymethyl)-4-methylbenzoic acid (CAS: 262855-94-7)[1]. This guide is engineered for researchers, application scientists, and drug development professionals dealing with complex, multi-component reaction matrices.

Rather than relying on trial and error, the protocols below are designed as self-validating systems, ensuring that you understand the mechanistic causality behind every pH adjustment, solvent choice, and temperature shift.

Part 1: Extraction & Purification Workflow

The following diagram illustrates the optimized sequence for isolating the target compound from common synthetic byproducts (such as unreacted starting materials, over-oxidized dicarboxylic acids, and aldehyde intermediates).

G A Crude Reaction Mixture (Product + Byproducts) B Alkaline Dissolution (pH 8.5-9.0, Aqueous) A->B Add NaOH C Hydrocarbon Extraction (Removes Toluic Derivatives) B->C Add Toluene/Xylene D Catalytic Hydrogenation (Reduces Aldehydes) C->D Aqueous Phase E Decolorization & Hot Filtration (Removes Tars/Catalyst) D->E Add Carbon/NaHSO3 F Acidification & Cooling (pH 3.5, 5-10°C) E->F Filtrate + HCl G Pure 3-(Hydroxymethyl)- 4-methylbenzoic acid F->G Centrifuge/Dry

Workflow for extraction and purification of 3-(Hydroxymethyl)-4-methylbenzoic acid.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I seeing high levels of 3-formyl-4-methylbenzoic acid in my final extract, and how can I remove it? Causality: When synthesizing hydroxymethylbenzoic acids via partial oxidation, aldehyde intermediates (like 3-formyl-4-methylbenzoic acid) frequently co-crystallize with the target product due to nearly identical solubility profiles[2]. Physical separation techniques like recrystallization are highly inefficient here. Solution: Implement a chemical conversion step. Pass hydrogen gas through the basic aqueous solution (pH > 7.5) in the presence of a nickel or palladium catalyst at temperatures up to 75°C[2]. This selectively reduces the aldehyde byproduct into the desired 3-(Hydroxymethyl)-4-methylbenzoic acid, actively increasing your overall yield while eliminating the impurity[2].

Q2: How do I separate unreacted 3,4-dimethylbenzoic acid from the target product? Causality: Alkylbenzoic acids (toluic acid derivatives) are highly lipophilic compared to hydroxymethylbenzoic acids. However, during standard aqueous acidification, they co-precipitate, contaminating the final powder[3]. Solution: Utilize a selective hydrocarbon extraction before acidification. Keep the product in its water-soluble sodium salt form (pH 8.5–9.0) and wash the aqueous layer with a non-polar solvent like p-xylene or toluene at elevated temperatures (approx. 70°C)[3]. The lipophilic 3,4-dimethylbenzoic acid partitions into the organic phase, leaving the purified 3-(Hydroxymethyl)-4-methylbenzoic acid salt safely in the aqueous phase[3][4].

Q3: My crystallized product has a yellowish/tarry appearance. What is causing this color body retention? Causality: Oxidative coupling of trace phenolic or aldehyde impurities forms tarry, polymeric color bodies. During rapid cooling, these high-molecular-weight tars become physically trapped within the crystal lattice[5]. Solution: Treat the alkaline solution with activated carbon (approx. 2% w/w) and a reducing agent like sodium bisulfite (0.8% w/w) at 70°C for 30 minutes[5][6]. Hot-filter the mixture to remove the carbon and adsorbed tars[6]. Subsequently, acidify slowly to pH 3.4–4.0 and cool gradually to 5–10°C to ensure a highly ordered, pure crystal lattice[5].

Part 3: Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes built-in validation checks to ensure each step has succeeded before moving to the next.

Step 1: Alkaline Dissolution & Phase Separation

  • Suspend the crude 3-(Hydroxymethyl)-4-methylbenzoic acid in deionized water.

  • Titrate with 5M NaOH until the solution stabilizes at pH 8.5–9.0.

  • Validation Check: The solution must become completely homogeneous. Any remaining turbidity indicates un-neutralized acid or highly non-polar impurities[2].

Step 2: Selective Hydrocarbon Wash

  • Heat the aqueous solution to 70°C.

  • Add an equal volume of p-xylene or toluene and agitate vigorously for 15 minutes[3].

  • Allow phases to separate.

  • Validation Check: TLC of the upper organic layer (Hexane:EtOAc 4:1) should confirm the presence of lipophilic impurities and the total absence of the target hydroxymethyl compound[4]. Discard the organic layer.

Step 3: Catalytic Aldehyde Reduction

  • Transfer the aqueous phase to a hydrogenation reactor.

  • Add 1% w/w Raney Nickel or Pd/C catalyst.

  • Purge with H₂ gas and maintain at 50–75°C under mild pressure until hydrogen uptake ceases[2].

  • Validation Check: HPLC analysis of an aliquot should show the 3-formyl-4-methylbenzoic acid peak area reduced to <0.1%[2].

Step 4: Decolorization & Hot Filtration

  • Depressurize and add 2% w/w activated carbon and 0.8% w/w sodium bisulfite to the aqueous mixture[5].

  • Stir at 70°C for 30 minutes, then filter hot through a Celite pad to remove the catalyst and carbon[6].

  • Validation Check: The resulting filtrate must be optically clear and colorless (APHA < 30)[5].

Step 5: Acidification & Crystallization

  • Cool the filtrate to 25°C and slowly add concentrated HCl dropwise until the pH reaches exactly 3.4–4.0[5].

  • Cool the slurry gradually to 5–10°C at a rate of 5°C/hour[5][6].

  • Validation Check: Rapid cooling causes oiling out; gradual cooling ensures distinct, filterable white crystals.

Step 6: Isolation

  • Collect the crystals via vacuum filtration or centrifugation[2].

  • Wash with ice-cold deionized water to remove residual salts, and dry under vacuum at 50°C until constant weight[6].

Part 4: Quantitative Data & Byproduct Summary

Impurity / ByproductChemical NatureRemoval StrategyCausality / MechanismTarget Phase
3,4-Dimethylbenzoic acid Lipophilic AlkylHydrocarbon Wash (p-Xylene) at pH 8.5Alkyl groups increase lipophilicity, partitioning into non-polar solvents while the target salt remains aqueous.Organic Phase (Discard)
3-Formyl-4-methylbenzoic acid AldehydeCatalytic Hydrogenation (Ni/Pd)Selectively reduces the formyl group to a hydroxymethyl group without cleaving the C-O bond.Converts to Target Product
4-Methylisophthalic acid Dicarboxylic AcidpH-Controlled CrystallizationDicarboxylic acids have higher aqueous solubility at pH 3.5 than the target mono-carboxylic acid.Mother Liquor (Discard)
Tarry Color Bodies Polymeric / OxidizedActivated Carbon + NaHSO₃ at 70°CBisulfite reduces oxidized chromophores; carbon adsorbs high-molecular-weight polymeric tars.Solid Waste (Filtered)

Part 5: References

  • Process for purification of crude p-hydroxymethylbenzoic acid (US4812594A). Google Patents.

  • Process for the decolorization and purification of p-hydroxybenzoic acid (US2749362A). Google Patents.

  • Process for electrochemical reduction of terephthalic acid (US4457814A). Google Patents.

  • Preparation of poly(p-methylenebenzoate) from p-hydroxymethylbenzoic acid (US4431798A). Google Patents.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-(Hydroxymethyl)-4-methylbenzoic acid Coupling Reactions

Welcome to the technical support center dedicated to addressing the challenges associated with the coupling reactions of 3-(hydroxymethyl)-4-methylbenzoic acid. This guide is designed for researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the coupling reactions of 3-(hydroxymethyl)-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies, detailed protocols, and a deeper understanding of the underlying chemical principles.

The unique structure of 3-(hydroxymethyl)-4-methylbenzoic acid, with substitution at both the 3 and 4 positions, presents significant steric challenges that can impede standard amide bond formation. This guide will equip you with the knowledge to navigate these challenges and achieve successful coupling outcomes.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with 3-(hydroxymethyl)-4-methylbenzoic acid is resulting in low or no yield. What are the likely causes?

A1: Low yields in this specific coupling are most often attributed to the steric hindrance posed by the methyl and hydroxymethyl groups flanking the carboxylic acid.[1] This steric bulk can interfere with the reaction in several ways:

  • Inefficient Carboxylic Acid Activation: The coupling reagent may struggle to access the carboxylic acid to form the necessary activated intermediate.[2]

  • Impeded Nucleophilic Attack: The steric hindrance can physically block the incoming amine from attacking the activated carbonyl carbon.[1]

  • Slower Reaction Kinetics: The steric clash increases the activation energy of the reaction, leading to significantly slower reaction rates.

Beyond steric hindrance, other common culprits for low-yielding amide coupling reactions include:

  • Incomplete activation of the carboxylic acid: This can be due to an inefficient coupling reagent or using an insufficient amount.[2]

  • Deactivation of the amine: An acid-base reaction between the carboxylic acid and the amine can occur, leading to the protonation of the amine and rendering it non-nucleophilic.[2]

  • Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate. It is critical to use anhydrous solvents and reagents.[2]

  • Suboptimal reaction conditions: Factors like incorrect temperature, solvent, or base can significantly affect the reaction's success.[3][4]

Q2: How do I select the most appropriate coupling reagent for a sterically hindered substrate like 3-(hydroxymethyl)-4-methylbenzoic acid?

A2: The choice of coupling reagent is paramount for overcoming steric hindrance. Standard carbodiimides like DCC or EDC alone are often insufficient. More potent activating agents are required.

  • Uronium/Guanidinium Salts (HATU, HBTU, HCTU): These are generally the first choice for challenging couplings. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective due to its ability to form a highly reactive O-acylisourea intermediate with minimal side reactions.[5]

  • Phosphonium Salts (PyBOP, PyAOP): These reagents are also highly effective for sterically demanding couplings.[3][6] PyAOP is particularly useful for coupling N-methylated amino acids, which present their own steric challenges.[5]

  • Carbodiimides with Additives: While less potent, the combination of a carbodiimide like EDC with an additive such as HOBt (Hydroxybenzotriazole) or Cl-HOBt can enhance the reaction rate and suppress side reactions.[4][5] However, for a substrate as hindered as 3-(hydroxymethyl)-4-methylbenzoic acid, this may still not be sufficient.

Here is a decision-making workflow for selecting a coupling reagent:

G cluster_0 Reagent Selection Workflow start Start: Sterically Hindered Coupling reagent_choice Initial Choice: Uronium/Guanidinium Salt (e.g., HATU) start->reagent_choice low_yield Low Yield or No Reaction reagent_choice->low_yield Unsuccessful success Successful Coupling reagent_choice->success Successful optimization Optimize Conditions: - Increase Temperature - Change Solvent - Additive Screening low_yield->optimization optimization->reagent_choice Re-attempt alternative_reagent Alternative Reagent: Phosphonium Salt (e.g., PyBOP) optimization->alternative_reagent acid_chloride Consider Acyl Chloride Formation alternative_reagent->acid_chloride Still Unsuccessful alternative_reagent->success Successful acid_chloride->success Successful

Caption: A workflow for selecting a suitable coupling reagent.

Q3: What are the best reaction conditions to employ for coupling 3-(hydroxymethyl)-4-methylbenzoic acid?

A3: Optimizing reaction conditions is crucial. Here are key parameters to consider:

  • Solvent: A polar aprotic solvent like DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) is generally preferred as they can help to solvate the reactants and intermediates effectively.

  • Base: A non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine is essential to neutralize any acids formed during the reaction without competing with the amine nucleophile.

  • Temperature: While many coupling reactions are run at room temperature, sterically hindered couplings often benefit from elevated temperatures (e.g., 40-60 °C) to overcome the activation energy barrier.[1]

  • Reaction Time: These reactions can be slow. It is important to monitor the reaction progress over an extended period (e.g., 12-24 hours) using techniques like TLC or LC-MS.

Q4: I've tried several coupling reagents and conditions with no success. What are my alternative options?

A4: If standard coupling protocols fail, more drastic measures may be necessary:

  • Conversion to an Acyl Chloride: This is a classic and highly effective method for activating a carboxylic acid. Reacting 3-(hydroxymethyl)-4-methylbenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride will convert it to the highly reactive acyl chloride. This can then be reacted with the amine, usually in the presence of a non-nucleophilic base.

  • Use of a Dehydrating Agent: Reagents like T3P (Propylphosphonic Anhydride) can be very effective for difficult amide bond formations.[7]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Inefficient carboxylic acid activation due to steric hindrance.Switch to a more potent coupling reagent like HATU or PyBOP. Consider converting the carboxylic acid to an acyl chloride.
Poor nucleophilicity of the amine.Use a stronger, non-nucleophilic base to ensure the amine is deprotonated. For electron-deficient amines, consider more forcing reaction conditions (higher temperature, longer reaction time).[1]
Hydrolysis of activated intermediate.Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Formation of Side Products Epimerization (if the amine is chiral).Use a coupling reagent known to minimize racemization, such as COMU or DEPBT.[5] Adding an agent like HOBt can also help.
Formation of N-acylurea byproduct (with carbodiimides).This occurs when the O-acylisourea intermediate rearranges. Using an additive like HOBt can trap the intermediate and prevent this.[3]
Difficulty in Purification Byproducts from the coupling reagent.Choose a coupling reagent that produces water-soluble byproducts (e.g., EDC and its urea byproduct).
Unreacted starting materials.Optimize the stoichiometry of your reactants. Sometimes a slight excess of one reactant can drive the reaction to completion.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Dissolve 3-(hydroxymethyl)-4-methylbenzoic acid (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, consider heating to 40-50 °C.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_0 HATU Coupling Workflow start Dissolve Acid in DMF add_reagents Add HATU and DIPEA start->add_reagents preactivate Pre-activate (15-30 min) add_reagents->preactivate add_amine Add Amine preactivate->add_amine reaction Stir at RT (or heat if needed) add_amine->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Quench and Extract monitor->workup purify Purify by Chromatography workup->purify end Final Product purify->end

Caption: A step-by-step workflow for HATU-mediated amide coupling.

Protocol 2: Acyl Chloride Formation and Subsequent Amidation
  • To a solution of 3-(hydroxymethyl)-4-methylbenzoic acid (1.0 equivalent) in anhydrous DCM, add oxalyl chloride (1.5 equivalents) and a catalytic amount of DMF at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting crude acyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the amine (1.0 equivalent) and a non-nucleophilic base like triethylamine or DIPEA (1.5 equivalents) in anhydrous DCM.

  • Slowly add the acyl chloride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Perform an aqueous work-up, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

References

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Comparison Guide: 3-(Hydroxymethyl)-4-methylbenzoic acid vs. 4-Methylbenzoic acid

As drug development and synthetic chemistry advance, the precise identification of structural analogs and metabolites becomes paramount. A common analytical challenge is distinguishing a parent compound, such as 4-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and synthetic chemistry advance, the precise identification of structural analogs and metabolites becomes paramount. A common analytical challenge is distinguishing a parent compound, such as 4-methylbenzoic acid (p-toluic acid), from its functionalized derivatives like 3-(hydroxymethyl)-4-methylbenzoic acid .

This guide provides an objective, data-driven comparison of their 1 H Nuclear Magnetic Resonance (NMR) profiles. By analyzing the structural and electronic causality behind their spectral differences, researchers can confidently implement self-validating NMR protocols for structural elucidation.

Structural and Electronic Causality

The fundamental differences in the 1 H NMR spectra of these two compounds stem from symmetry breaking and the introduction of new electronic environments.

4-Methylbenzoic Acid (Parent Compound)

4-Methylbenzoic acid possesses a plane of symmetry passing through the C1 (carboxylic acid) and C4 (methyl) positions.

  • Electronic Effects: The strongly electron-withdrawing carboxylic acid group deshields the ortho protons (H-2 and H-6), pushing their signals downfield. Conversely, the weakly electron-donating methyl group shields its ortho protons (H-3 and H-5).

  • Spin System: Because H-2 is chemically and magnetically equivalent to H-6, and H-3 is equivalent to H-5, the aromatic ring presents a classic AA'BB' spin system . At standard magnetic field strengths (e.g., 400 MHz), this manifests as two distinct pseudo-doublets (an AB-like quartet) integrating for 2 protons each.

3-(Hydroxymethyl)-4-methylbenzoic Acid (Derivative)

Introducing a hydroxymethyl group ( −CH2​OH ) at the C3 position fundamentally alters the molecule's topography.

  • Symmetry Breaking: The symmetry plane is destroyed. The aromatic ring becomes a 1,3,4-trisubstituted system, transforming the AA'BB' pattern into an AMX spin system .

  • Aromatic Splitting: H-2 is now isolated between two substituents, appearing as a fine doublet (meta coupling, J≈1.5 Hz). H-6 couples with H-5 (ortho, J≈8.0 Hz) and H-2 (meta), appearing as a doublet of doublets. H-5 couples only with H-6, appearing as an ortho-coupled doublet.

  • Aliphatic Additions: The new −CH2​OH group introduces a methylene signal and a hydroxyl proton, serving as primary diagnostic markers.

Quantitative Data Comparison

The following tables summarize the 1 H NMR chemical shifts ( δ ), multiplicities, coupling constants ( J ), and integrations for both compounds in DMSO- d6​ . Data for 4-methylbenzoic acid is empirically grounded in standard spectral databases [1], while data for the hydroxymethyl derivative is derived from established substituent effect calculations and empirical rules [2].

Table 1: 1 H NMR Data for 4-Methylbenzoic Acid
Proton AssignmentChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
−COOH 12.80Singlet (s)-1H
H-2, H-6 (Aromatic)7.84Doublet (d)~8.02H
H-3, H-5 (Aromatic)7.29Doublet (d)~8.02H
−CH3​ (Aliphatic)2.36Singlet (s)-3H
Table 2: 1 H NMR Data for 3-(Hydroxymethyl)-4-methylbenzoic Acid
Proton AssignmentChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
−COOH ~12.80Broad Singlet (br s)-1H
H-2 (Aromatic)~7.90Doublet (d)~1.51H
H-6 (Aromatic)~7.70Doublet of doublets (dd)8.0, 1.51H
H-5 (Aromatic)~7.30Doublet (d)~8.01H
−OH (Hydroxyl)~5.20Triplet (t)~5.51H
−CH2​− (Methylene)~4.50Doublet (d)~5.52H
−CH3​ (Aliphatic)~2.30Singlet (s)-3H

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your spectral data, the experimental protocol must be designed to validate itself. We specifically utilize DMSO- d6​ rather than CDCl3​ for this workflow.

The Causality of Solvent Choice: Carboxylic acids in CDCl3​ often form hydrogen-bonded dimers, leading to broad, unpredictable −COOH signals. DMSO- d6​ disrupts these dimers, yielding a sharp, reliable signal at ~12.8 ppm. More importantly, DMSO- d6​ slows the chemical exchange rate of the hydroxymethyl −OH proton. This allows the observation of scalar coupling between the −OH and −CH2​− protons (splitting them into a triplet and doublet, respectively).

Self-Validation: If your sample is perfectly dry, you will see this coupling. If trace water is present, the exchange rate accelerates, and both signals collapse into singlets. Thus, the multiplicity of the −CH2​OH group acts as an internal quality control check for sample purity and anhydrous conditions [3].

Step-by-Step Methodology
  • Sample Preparation: Weigh 5.0 – 10.0 mg of the highly purified analyte.

  • Solvation: Dissolve the analyte in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% (v/v) Tetramethylsilane (TMS). Ensure complete dissolution via gentle vortexing.

  • Tube Selection: Transfer the homogenous solution into a high-quality 5 mm borosilicate NMR tube (e.g., Wilmad 528-PP).

  • Acquisition Parameters:

    • Spectrometer: 400 MHz or 600 MHz system.

    • Temperature: 298 K.

    • Pulse Sequence: Standard 1D proton (zg30 or equivalent).

    • Scans (NS): 16 to 64 (adjust based on concentration to achieve a signal-to-noise ratio > 100:1).

    • Relaxation Delay (D1): 2.0 seconds to ensure complete relaxation of the methyl and aromatic protons for accurate integration.

  • Processing & Calibration: Apply a 0.3 Hz exponential line broadening window function before Fourier Transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift axis using the TMS internal standard at 0.00 ppm, or the residual DMSO pentet at 2.50 ppm [2].

Diagnostic Workflow

The following logic tree illustrates the analytical workflow for differentiating the two compounds based on the acquired 1 H NMR data.

NMR_Workflow A 1H NMR Spectrum (DMSO-d6) B Assess Aromatic Region (7.0 - 8.0 ppm) A->B C Assess Aliphatic Region (2.0 - 5.5 ppm) A->C D AA'BB' Pattern (4H) Symmetrical B->D 2 doublets E AMX Pattern (3H) Asymmetrical B->E d, d, dd F Only Ar-CH3 (3H) ~2.36 ppm C->F No CH2OH G Ar-CH3 (3H) + CH2 (2H) + OH (1H) ~4.5 ppm & ~5.2 ppm C->G CH2OH present H 4-Methylbenzoic Acid D->H I 3-(Hydroxymethyl)-4-methylbenzoic acid E->I F->H G->I

Diagnostic 1H NMR workflow for differentiating the two benzoic acid derivatives.

References

  • National Center for Biotechnology Information. "P-Toluic Acid | C8H8O2 | CID 7470" PubChem Compound Summary. URL:[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 1997, 62(21), 7512-7515. URL:[Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179. URL:[Link]

Comparative

Comparative Reactivity Guide: 3-(Hydroxymethyl)-4-methylbenzoic acid vs. 3-Hydroxybenzoic acid

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide an authoritative, mechanistic comparison of aliphatic versus phenolic hydroxyl reactivity within benzoic acid scaffolds,...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide an authoritative, mechanistic comparison of aliphatic versus phenolic hydroxyl reactivity within benzoic acid scaffolds, supported by self-validating experimental protocols.

Executive Summary

In small-molecule drug discovery and materials science, the subtle structural differences between building blocks dictate orthogonal synthetic strategies. This guide provides a rigorous comparative analysis of 3-(Hydroxymethyl)-4-methylbenzoic acid (Molecule A) and 3-hydroxybenzoic acid (Molecule B). While both molecules possess a carboxylic acid and a hydroxyl group, the electronic environment of the hydroxyl moiety—aliphatic versus phenolic—fundamentally alters their pKa, nucleophilicity, and oxidation susceptibility. By examining these electronic environments, we establish a predictive framework for their chemoselective manipulation.

Structural & Electronic Profiling: The Causality of Reactivity

The fundamental divergence in reactivity between these two molecules stems from the hybridization and connectivity of their hydroxyl groups.

Resonance Stabilization vs. Localized Charge

In 3-hydroxybenzoic acid , the hydroxyl group is directly attached to the aromatic ring. Upon deprotonation, the resulting phenoxide anion is stabilized by resonance; the negative charge is delocalized into the π -system of the benzene ring[1],[2]. This delocalization significantly lowers the energy of the conjugate base, making the phenolic proton highly acidic (pKa ~9.5–10)[1],[3].

Conversely, in 3-(Hydroxymethyl)-4-methylbenzoic acid , the hydroxyl group is separated from the aromatic ring by an sp 3 -hybridized methylene bridge (-CH 2​ -). The conjugate base (an alkoxide) cannot delocalize its negative charge into the aromatic ring[4],[5]. The localized charge results in a much higher pKa (~15–16), characteristic of primary aliphatic alcohols[1],[2].

Electrophilic Aromatic Substitution (EAS) Dynamics

The phenolic -OH in 3-hydroxybenzoic acid is a strongly activating, ortho/para-directing group. It dominates the deactivating meta-directing effect of the carboxylic acid, facilitating facile EAS (e.g., halogenation, nitration) at the 2, 4, and 6 positions[6]. 3-(Hydroxymethyl)-4-methylbenzoic acid, however, features weaker activating groups (-CH 3​ and -CH 2​ OH) and significant steric hindrance at adjacent positions, requiring harsher conditions for ring substitution.

Reactivity_Mechanisms SubA 3-(Hydroxymethyl)-4-methylbenzoic acid (Aliphatic -OH) OxA Mild Oxidation Forms Aldehyde SubA->OxA MnO2 / DMP SubstA Benzylic Substitution Requires Activation SubA->SubstA SOCl2 / PBr3 SubB 3-Hydroxybenzoic acid (Phenolic -OH) EASB Electrophilic Aromatic Substitution Ortho/Para Directed SubB->EASB Br2 / HNO3 AlkydB O-Alkylation Via Phenoxide SubB->AlkydB K2CO3 + R-X

Mechanistic divergence based on hydroxyl group electronic environments.

Quantitative Reactivity Metrics

To facilitate rapid decision-making in synthetic route design, the critical physicochemical parameters of both molecules are summarized below.

Property3-(Hydroxymethyl)-4-methylbenzoic acid3-Hydroxybenzoic acid
Hydroxyl Type Aliphatic (Primary benzylic alcohol)Phenolic
Hydroxyl pKa ~15.5 – 16.0[1]9.5 – 10.0[3]
Carboxylic Acid pKa ~4.2 – 4.44.06[6]
Molecular Weight 166.17 g/mol 138.12 g/mol [7],[8]
EAS Directing Effects -CH 3​ (o/p), -CH 2​ OH (o/p), -COOH (m)-OH (strong o/p), -COOH (m)[6]
Oxidation Susceptibility High (Readily oxidizes to aldehyde/acid)Low (Resistant to mild oxidants)

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust experimental protocols must be self-validating. The following workflows exploit the electronic differences discussed above, incorporating built-in analytical In-Process Controls (IPCs) to verify causality before proceeding to subsequent synthetic steps.

Protocol 1: Chemoselective O-Alkylation via pKa Exploitation

Objective: Selectively alkylate the hydroxyl group using a mild base to demonstrate the acidity difference between phenolic and aliphatic -OH groups. Rationale: Potassium carbonate (K 2​ CO 3​ ) provides a mildly basic environment (pH ~10-11 in aqueous/organic mixtures) sufficient to deprotonate a phenol (pKa ~10) but completely inadequate for an aliphatic alcohol (pKa ~16)[2],[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the selected substrate in 5 mL of anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere.

  • Base Addition: Add 1.5 mmol of finely powdered K 2​ CO 3​ . Stir at room temperature for 30 minutes.

    • Causality Check: For 3-hydroxybenzoic acid, the solution will exhibit a slight color change due to phenoxide formation. 3-(Hydroxymethyl)-4-methylbenzoic acid remains visually unchanged as only the carboxylate anion forms.

  • Alkylation: Add 1.1 mmol of benzyl bromide dropwise. Heat the reaction mixture to 60°C for 4 hours.

  • Self-Validation (IPC): Analyze an aliquot via LC-MS.

    • Expected Outcome (Molecule B): The mass shift will indicate double benzylation (formation of both a benzyl ester and a benzyl ether).

    • Expected Outcome (Molecule A): The mass shift will indicate single benzylation (benzyl ester only). The aliphatic -OH remains unreacted due to lack of deprotonation.

  • Quench & Isolate: Quench the reaction with saturated aqueous NH 4​ Cl, extract with Ethyl Acetate (3 x 10 mL), dry over Na 2​ SO 4​ , and purify via silica gel flash chromatography.

Workflow_Validation Start Substrate Selection Base Add K2CO3 Base (pH ~10-11) Start->Base Check pKa Threshold Check Base->Check PathA No -OH Deprotonation (Aliphatic pKa ~16) Check->PathA Molecule A PathB -OH Deprotonation (Phenolic pKa ~10) Check->PathB Molecule B ResA Esterification Only (At Carboxylic Acid) PathA->ResA + Benzyl Bromide ResB O-Alkylation + Esterification (Ether & Ester Formed) PathB->ResB + Benzyl Bromide

Self-validating experimental workflow demonstrating chemoselective O-alkylation.

Protocol 2: Orthogonal Oxidation of the Hydroxyl Moiety

Objective: Demonstrate the oxidative susceptibility of the benzylic primary alcohol versus the oxidative resistance of the phenol under mild conditions. Rationale: Manganese dioxide (MnO 2​ ) is a highly chemoselective oxidant that readily converts benzylic and allylic alcohols to aldehydes but generally leaves phenols intact.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the substrate in 10 mL of anhydrous dichloromethane (DCM).

  • Oxidant Addition: Add 10.0 mmol of activated MnO 2​ . Stir vigorously at room temperature for 12 hours.

  • Self-Validation (IPC): Perform Thin-Layer Chromatography (TLC) and stain the plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH).

    • Expected Outcome (Molecule A): A new spot appears that stains bright orange/red with 2,4-DNPH, definitively confirming the oxidation of the -CH 2​ OH to an aldehyde.

    • Expected Outcome (Molecule B): No reaction occurs; the starting material is recovered. The phenol does not oxidize to an aldehyde.

  • Filtration & Isolation: Filter the black suspension through a pad of Celite to remove the MnO 2​ . Concentrate the filtrate under reduced pressure and analyze via 1 H NMR to confirm the presence of the aldehyde proton (~9.9 ppm) for Molecule A.

Applications in Drug Development

Understanding these reactivity profiles allows researchers to deploy these molecules effectively:

  • 3-(Hydroxymethyl)-4-methylbenzoic acid serves as an excellent bifunctional linker. The orthogonal reactivity between the carboxylic acid and the primary alcohol allows for sequential, directional coupling in solid-phase peptide synthesis or PROTAC development without the need for excessive protecting group manipulation.

  • 3-hydroxybenzoic acid is a classic pharmacophore building block. Its phenolic group can be utilized for critical hydrogen bonding in target binding pockets, or it can be modified via Williamson ether synthesis to optimize the lipophilicity (logP) and bioavailability of the final drug candidate[8].

References

  • Acidity and Basicity of Alcohols - Master Organic Chemistry Source: masterorganicchemistry.com URL:[Link]

  • 13.5: Acidity of Alcohols and Phenols - Chemistry LibreTexts Source: libretexts.org URL:[Link]

  • Why is the pKa value of ethanol higher than phenol? Source: quora.com URL:[Link]

  • Acidity of alcohols and phenols - Chemistry | Khan Academy Source: youtube.com URL:[Link]

  • Why Phenol Is More Acidic Than Alcohol | Chemistry Insights Source: sahyadrihospital.com URL:[Link]

  • 3-Hydroxybenzoic Acid - High Purity 99% Source: trivenichemicalsindia.com URL:[Link]

  • Showing Compound 3-Hydroxybenzoic acid (FDB010507) Source: foodb.ca URL:[Link]

Sources

Validation

Comparative Guide: Mass Spectrometry Platforms for the Structural Elucidation of 3-(Hydroxymethyl)-4-methylbenzoic acid

As drug development pipelines increasingly rely on precise metabolite identification, the structural elucidation of highly functionalized aromatic compounds demands rigorous analytical strategies. This guide objectively...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on precise metabolite identification, the structural elucidation of highly functionalized aromatic compounds demands rigorous analytical strategies. This guide objectively compares the performance of Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) against Gas Chromatography-Electron Ionization (GC-EI-MS) for the analysis of 3-(Hydroxymethyl)-4-methylbenzoic acid (CAS: 262855-94-7).

By dissecting the causality behind ionization behaviors and mechanistic fragmentation pathways, this guide provides researchers with self-validating protocols to ensure absolute structural confidence.

Analyte Profiling & Platform Selection Causality

3-(Hydroxymethyl)-4-methylbenzoic acid (C₉H₁₀O₃, MW: 166.17 g/mol ) presents unique analytical challenges due to its polyfunctional nature. The molecule contains a carboxylic acid (-COOH), a primary alcohol (-CH₂OH), and a methyl group (-CH₃) attached to a benzene ring.

The Causality of Platform Selection: The presence of both a carboxylic acid and a primary hydroxyl group creates strong intermolecular hydrogen bonding. This renders the intact molecule highly polar, non-volatile, and thermally labile[1].

  • LC-ESI-QTOF: Highly recommended for native analysis. The basicity of the mobile phase easily deprotonates the -COOH group, yielding an exceptionally stable [M-H]⁻ ion without the need for thermal vaporization[2].

  • GC-EI-MS: Direct analysis is strongly discouraged due to severe peak tailing and in-source thermal degradation. Analysis requires extensive derivatization (silylation) to replace the active hydrogens with trimethylsilyl (TMS) groups, thereby lowering the boiling point and improving thermal stability[1].

Table 1: Comparative Analytical Performance
ParameterLC-ESI-QTOF-MS (Negative Mode)GC-EI-MS (Di-TMS Derivatized)
Ionization Softness Soft (Preserves intact molecule)Hard (Extensive fragmentation)
Sample Preparation Minimal (Dilution in mobile phase)Extensive (Drying, Silylation)
Target Analyte Form Native [M-H]⁻Di-TMS Derivative [M]⁺•
Diagnostic Precursor Ion m/z 165.0557m/z 310.14
Key Product Ions (m/z) 121 (Loss of CO₂), 147 (Loss of H₂O)295 (Loss of •CH₃), 221 (Loss of TMSO•)
Sensitivity Profile High (Facile -COOH deprotonation)Moderate (Dependent on derivatization yield)

Mechanistic Fragmentation Pathways

Understanding the why behind a fragmentation pattern is critical for distinguishing 3-(Hydroxymethyl)-4-methylbenzoic acid from its structural isomers.

ESI-QTOF (Negative Ion Mode)

In negative ESI, the molecule acts as a strong proton donor, yielding an abundant deprotonated molecule[M-H]⁻ at m/z 165.0557[3]. During Collision-Induced Dissociation (CID), the dominant fragmentation pathway is the neutral loss of carbon dioxide (44 Da), generating a fragment at m/z 121[4]. The causality behind this specific fragmentation is the thermodynamic stability of the resulting carbanion, which is delocalized across the aromatic ring. A secondary pathway involves the loss of water (18 Da) from the hydroxymethyl group, yielding m/z 147, which can subsequently lose CO₂ to form m/z 103[5].

GC-EI-MS (70 eV, Native vs. Derivatized)

If forced into a GC-EI source without derivatization, the native molecule exhibits a prominent [M-H₂O]⁺• peak at m/z 148. The causality behind this is the "ortho-effect" : the spatial proximity of the ring substituents facilitates a hydrogen transfer and subsequent elimination of water via a low-energy transition state, a mechanism extensively documented in substituted benzyl alcohols[6]. Furthermore, the classic alpha-cleavage of the carboxylic acid yields the acylium ion at m/z 149, which rapidly undergoes decarbonylation (-28 Da) to form the m/z 121 cation[7].

When properly derivatized into the di-TMS form (MW 310), the molecular ion is weak. The base peak is driven by the loss of a methyl radical from the TMS group, yielding the highly stable [M-CH₃]⁺ cation at m/z 295[1].

Table 2: Diagnostic EI-MS Fragments of Native 3-(Hydroxymethyl)-4-methylbenzoic acid
Fragment Ion (m/z)CompositionNeutral LossMechanistic Causality
166[C₉H₁₀O₃]⁺•NoneIntact molecular radical cation.
149[C₉H₉O₂]⁺•OH (17 Da)Alpha-cleavage at the carboxylic acid group forming a stable acylium ion.
148[C₉H₈O₂]⁺•H₂O (18 Da)Dehydration driven by the ortho-effect and benzylic radical stabilization.
121[C₈H₉O]⁺•OH + CO (45 Da)Sequential loss of •OH and CO from the carboxylate moiety.
91[C₇H₇]⁺MultipleFormation of the aromatic tropylium ion following the loss of functional groups.
Fragmentation Visualization

MS_Fragmentation M Molecular Ion [M]⁺• m/z 166 C9H10O3 F1 Acylium Ion m/z 149 [M - •OH]⁺ M->F1 - •OH (-17 Da) F2 Dehydrated Ion m/z 148 [M - H2O]⁺• M->F2 - H2O (-18 Da) F3 Tolyl Derivative Cation m/z 121 [m/z 149 - CO]⁺ F1->F3 - CO (-28 Da) F4 Tropylium Ion m/z 91 [m/z 121 - CH2O]⁺ F3->F4 - CH2O (-30 Da)

EI-MS fragmentation pathway of underivatized 3-(Hydroxymethyl)-4-methylbenzoic acid.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as closed-loop, self-validating systems.

Protocol A: High-Resolution LC-ESI-QTOF Workflow

Rationale: We utilize Ammonium Acetate rather than Formic Acid in the mobile phase. Formic acid can suppress negative ionization, whereas ammonium acetate buffers the pH to ensure the carboxylic acid remains deprotonated, maximizing the [M-H]⁻ signal.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of Methanol:Water (50:50, v/v). Dilute to a final working concentration of 1 µg/mL using Mobile Phase A.

  • Chromatography: Utilize a sub-2 µm C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes.

  • MS Parameters: Operate in Negative ESI mode. Set capillary voltage to 3.5 kV and source temperature to 300 °C. Acquire MS/MS spectra at collision energies of 10, 20, and 40 eV to capture both precursor stability and deep fragmentation.

  • Validation Checkpoint: The protocol is self-validating if the mass error of the m/z 165.0557 precursor remains < 5 ppm and the isotopic pattern strictly aligns with the C₉H₉O₃⁻ theoretical distribution. The subsequent appearance of the m/z 121.065 product ion confirms the active carboxylic acid group.

Protocol B: GC-EI-MS Derivatization Workflow

Rationale: Moisture is the enemy of silylation. The protocol mandates strict anhydrous conditions to prevent the hydrolysis of the BSTFA reagent, ensuring quantitative conversion to the di-TMS derivative.

  • Sample Preparation: Transfer 100 µg of the sample into a glass vial and dry completely under a gentle stream of ultra-pure nitrogen.

  • Derivatization: Add 50 µL of anhydrous Pyridine (acts as an acid scavenger and catalyst) followed by 50 µL of BSTFA containing 1% TMCS. Cap tightly and incubate at 60 °C for 30 minutes.

  • Chromatography: Inject 1 µL (split ratio 10:1) onto a non-polar HP-5MS column (30 m x 0.25 mm x 0.25 µm).

    • Oven Program: 70 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).

  • MS Parameters: Operate the EI source at standard 70 eV. Set the source temperature to 230 °C and scan from m/z 50 to 400.

  • Validation Checkpoint: Successful derivatization is internally validated by the absolute absence of the native m/z 166 peak and the emergence of the m/z 310 di-TMS molecular ion. The m/z 295 ([M-CH₃]⁺) peak must appear as the base peak, confirming complete, dual-site silylation.

References

  • Doc Brown's Chemistry. "Mass spectrum of benzoic acid fragmentation pattern". [Link]

  • ACS Publications. "High Resolution Mass Spectrometry and Principal Component Analysis for an Exhaustive Understanding of Acidic Species Composition". Energy & Fuels.[Link]

  • PubMed Central (PMC). "Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids".[Link]

  • ResearchGate. "Ortho effects: A mechanistic study".[Link]

Sources

Comparative

Validating the purity of 3-(Hydroxymethyl)-4-methylbenzoic acid using GC-MS

Comprehensive Comparison Guide: Validating the Purity of 3-(Hydroxymethyl)-4-methylbenzoic Acid via GC-MS Executive Summary For researchers and drug development professionals, validating the purity of chemical intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Validating the Purity of 3-(Hydroxymethyl)-4-methylbenzoic Acid via GC-MS

Executive Summary

For researchers and drug development professionals, validating the purity of chemical intermediates is a non-negotiable step in the pharmaceutical lifecycle. 3-(Hydroxymethyl)-4-methylbenzoic acid (CAS: 262855-94-7) [1] presents unique analytical challenges due to its dual polar functional groups. While several analytical platforms exist, Gas Chromatography-Mass Spectrometry (GC-MS) coupled with targeted chemical derivatization offers unparalleled specificity and resolution for structural isomers and volatile impurities. This guide objectively compares GC-MS against alternative methodologies and provides a self-validating, ICH Q2(R2)-compliant protocol[2] for robust purity analysis.

Chemical Profile & Analytical Challenges

3-(Hydroxymethyl)-4-methylbenzoic acid contains both a carboxylic acid (-COOH) and a benzylic hydroxyl (-OH) group.

  • The Problem: These active hydrogens engage in strong intermolecular hydrogen bonding, rendering the molecule highly polar and non-volatile[3]. Direct injection into a GC inlet will result in severe peak tailing, irreversible column adsorption, and thermal degradation.

  • The Solution: To achieve sharp chromatographic peaks and reliable mass spectral data, the active hydrogens must be replaced with nonpolar groups. Silylation is the most versatile method for this, effectively lowering the boiling point and increasing the thermal stability of the analyte[4].

Technology Comparison Guide: GC-MS vs. Alternatives

Selecting the right analytical platform requires balancing sensitivity, structural elucidation capabilities, and throughput. Below is an objective comparison of GC-MS against standard alternatives for this specific compound.

Analytical PlatformSensitivity (LOD/LOQ)Resolution of Structural IsomersMatrix InterferenceVerdict for 3-(Hydroxymethyl)-4-methylbenzoic acid
GC-MS (Derivatized) High (Low ng/mL)Excellent (via capillary GC)Low (High vacuum EI)Optimal. Superior resolution for volatile impurities and exact structural confirmation via EI fragmentation libraries.
HPLC-UV Moderate (µg/mL)GoodModerateAlternative. Suitable for routine bulk assay, but lacks the specificity to identify unknown non-chromophoric impurities.
LC-MS/MS Very High (pg/mL)ModerateHigh (Ion suppression)Sub-optimal. Excellent for polar compounds without derivatization, but highly susceptible to matrix effects and excessive for routine purity checks.
qNMR Low (mg/mL)ExcellentNoneReference. Ideal for absolute quantitation without a reference standard, but impractical for high-throughput impurity screening due to high LOD.

Mechanistic Rationale for Derivatization (Expertise & Causality)

To prepare 3-(Hydroxymethyl)-4-methylbenzoic acid for GC-MS, we utilize BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) supplemented with 1% TMCS (Trimethylchlorosilane) .

Why this specific reagent mixture?

  • Dual-Target Efficiency: BSTFA is a powerful trimethylsilyl (TMS) donor that reacts quantitatively with both the -COOH and -OH groups,[4]. The reaction adds two TMS groups to the molecule, increasing its molecular weight from 166.17 Da to 310.17 Da, significantly enhancing volatility.

  • Catalytic Action of TMCS: While BSTFA easily silylates carboxylic acids, benzylic hydroxyl groups can sometimes be sterically hindered. The addition of 1% TMCS acts as a critical catalyst, driving the silylation of hindered hydroxyls to absolute completion[4],[5].

  • Clean Byproducts: The primary byproduct of this reaction is trifluoroacetamide, which is highly volatile and elutes in the solvent delay, preventing detector fouling.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, this protocol incorporates an internal standard (IS) to automatically correct for derivatization efficiency variations and injection volume discrepancies.

Step 1: Sample Preparation
  • Causality Check: You must use an aprotic solvent (e.g., anhydrous dichloromethane or acetonitrile). Protic solvents like methanol will competitively react with the BSTFA reagent, destroying the assay.

  • Action: Dissolve 1.0 mg of 3-(Hydroxymethyl)-4-methylbenzoic acid and 1.0 mg of the Internal Standard (e.g., 4-Chlorobenzoic acid) in 1.0 mL of anhydrous acetonitrile.

Step 2: Silylation Derivatization
  • Action: Transfer 50 µL of the sample solution into a 2 mL glass GC vial. Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine.

  • Causality Check: Pyridine acts as a basic catalyst and acid scavenger, significantly accelerating the reaction kinetics for sterically hindered groups.

Step 3: Incubation
  • Action: Cap the vial tightly with a PTFE-lined septum. Heat in a dry block at 65°C for 30 minutes. Allow to cool to room temperature before injection.

Step 4: GC-MS Instrumental Parameters
  • Column: HP-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Inlet: 250°C, Split ratio 10:1 (prevents column overloading).

  • Oven Program: 80°C (hold 1 min) ramp 10°C/min to 280°C (hold 5 min).

  • MS Detection: Electron Ionization (EI) at 70 eV. Operate in SIM (Selected Ion Monitoring) mode for quantitation and Scan mode (m/z 50-500) for impurity identification.

Analytical Workflow Visualization

GCMS_Workflow A Sample Preparation (Aprotic Solvent) B Silylation Derivatization (BSTFA + 1% TMCS) A->B Add Reagents C Incubation (65°C for 30 min) B->C Catalytic Heating D GC-MS Analysis (EI Mode, HP-5MS) C->D Inject 1 µL E Data Processing (SIM/Scan Mode) D->E Acquire Spectra F ICH Q2(R2) Validation (Specificity, Linearity) E->F Statistical Analysis

Analytical workflow for GC-MS validation of 3-(Hydroxymethyl)-4-methylbenzoic acid.

Method Validation Data Presentation

To prove the method is "fit for its intended purpose," it must be validated according to the latest ICH Q2(R2) guidelines (effective mid-2024)[2],[6]. The table below summarizes the target acceptance criteria for validating this specific GC-MS protocol.

Validation ParameterICH Q2(R2) DefinitionExperimental Target / Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of impurities[7].Baseline resolution ( Rs​>1.5 ) between the derivatized analyte and any structural isomers.
Linearity Ability to obtain test results directly proportional to concentration[6]. R2≥0.999 over the reportable range (e.g., 50% to 150% of the target concentration).
Accuracy Closeness of agreement between the accepted true value and the found value[6].98.0% – 102.0% recovery across 3 distinct concentration levels.
Precision Degree of scatter between a series of measurements (Repeatability)[8]. %RSD≤2.0% for 6 replicate injections of the 100% standard.
LOD / LOQ Lowest amount detectable (LOD) and quantifiable (LOQ) with suitable precision[6].Signal-to-Noise ratio: S/N≥3 for LOD; S/N≥10 for LOQ.

By adhering to this derivatization logic and validation framework, laboratories can ensure highly reproducible, audit-ready purity data for 3-(Hydroxymethyl)-4-methylbenzoic acid.

References

  • IntuitionLabs: ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]

  • European Medicines Agency (EMA): ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • International Council for Harmonisation (ICH): Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • European Pharmaceutical Review: Validation of analytical procedures – ICH Q2(R2). Available at: [Link]

  • International Council for Harmonisation (ICH): Validation of Analytical Procedure Q2(R2) Draft Version. Available at:[Link]

  • ChemSrc: 3-(Hydroxymethyl)-4-methylbenzoic acid | CAS#:262855-94-7. Available at: [Link]

  • CalTech GPS: Preparation of TMS Derivatives for GC/MS. Available at:[Link]

  • Macherey-Nagel: Derivatization reagents for GC. Available at: [Link]

  • Supelco: Bulletin 909A Guide to Derivatization Reagents for GC. Available at:[Link]

Sources

Validation

An Application Scientist's Guide to FTIR Spectroscopy Reference Peaks for 3-(Hydroxymethyl)-4-methylbenzoic acid

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound Focus: 3-(Hydroxymethyl)-4-methylbenzoic acid (CAS: 262855-94-7) As a Senior Application Scientist, one of the mos...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Compound Focus: 3-(Hydroxymethyl)-4-methylbenzoic acid (CAS: 262855-94-7)

As a Senior Application Scientist, one of the most common analytical challenges I encounter in raw material validation is differentiating structurally similar substituted aromatic compounds. For 3-(Hydroxymethyl)-4-methylbenzoic acid , the analytical objective is to unambiguously confirm the presence of both the hydroxymethyl (–CH₂OH) and methyl (–CH₃) substituents on the benzoic acid scaffold.

Fourier-Transform Infrared (FTIR) spectroscopy is a highly effective, non-destructive technique for this purpose. This guide objectively compares the FTIR spectral profile of 3-(Hydroxymethyl)-4-methylbenzoic acid against two common structural analogs—p-Toluic acid and 4-(Hydroxymethyl)benzoic acid —providing a self-validating framework for your laboratory workflows.

Mechanistic Grounding: Understanding the Vibrational Modes

To avoid merely matching peaks to a database, we must understand the causality behind the spectral data. The FTIR spectrum of 3-(Hydroxymethyl)-4-methylbenzoic acid is governed by three primary functional domains [3]:

  • The Carboxylic Acid (–COOH) Dimerization: In the solid state (which is how this powder is typically analyzed via ATR or KBr pellet), benzoic acid derivatives strongly hydrogen-bond to form dimers. This intermolecular interaction weakens the O-H bond, causing the O-H stretching mode to appear as a massive, broad band spanning 2500 to 3200 cm⁻¹ . Consequently, the C=O stretch is shifted to a lower frequency, typically resolving around 1680–1700 cm⁻¹ .

  • The Primary Alcohol (Hydroxymethyl Group): The addition of the –CH₂OH group introduces a primary alcohol. While its O-H stretch (~3300–3450 cm⁻¹) often overlaps with the broad carboxylic acid band, it frequently appears as a distinct, higher-frequency shoulder. More importantly, the C-O stretching vibration of this primary alcohol provides a highly reliable diagnostic peak, appearing sharply between 1020 and 1050 cm⁻¹ .

  • The Aliphatic Methyl Group (–CH₃): The methyl substituent contributes distinct aliphatic C-H stretching modes just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹ ) and a characteristic bending mode around 1375 cm⁻¹ .

Comparative Spectral Analysis

To validate the identity of 3-(Hydroxymethyl)-4-methylbenzoic acid, we must compare its performance against structurally deficient alternatives.

  • Alternative 1: p-Toluic Acid ()[1]. This compound lacks the hydroxymethyl group. It will not exhibit the primary alcohol C-O stretch at ~1040 cm⁻¹.

  • Alternative 2: 4-(Hydroxymethyl)benzoic acid () [2]. This positional isomer lacks the methyl group. It will lack the distinct aliphatic C-H stretches associated with the –CH₃ group and will exhibit a different aromatic out-of-plane bending profile (1,4-disubstituted vs. 1,2,4-trisubstituted).

Quantitative Peak Comparison Table
Functional Group Vibrational ModeTarget: 3-(Hydroxymethyl)-4-methylbenzoic acidAlternative 1: p-Toluic AcidAlternative 2: 4-(Hydroxymethyl)benzoic acid
O-H Stretch (Carboxylic Dimer) ~2500–3200 cm⁻¹ (Broad)~2500–3200 cm⁻¹ (Broad)~2500–3200 cm⁻¹ (Broad)
O-H Stretch (Primary Alcohol) ~3300–3450 cm⁻¹ (Shoulder)Absent~3300–3450 cm⁻¹ (Shoulder)
C=O Stretch (Carboxylic Acid) ~1680–1700 cm⁻¹~1680–1700 cm⁻¹~1680–1700 cm⁻¹
C-O Stretch (Primary Alcohol) ~1020–1050 cm⁻¹ (Diagnostic) Absent~1020–1050 cm⁻¹
C-H Stretch (Aliphatic Methyl) ~2850–2960 cm⁻¹ (Diagnostic) ~2850–2960 cm⁻¹Absent
Aromatic C-H Out-of-Plane Bend ~820–850 cm⁻¹ (1,2,4-trisubstituted)~800–850 cm⁻¹ (1,4-disubstituted)~800–850 cm⁻¹ (1,4-disubstituted)

Data synthesized from standardized spectroscopic libraries and functional group frequency correlations [1][2][3].

Experimental Protocol: Self-Validating FTIR Acquisition

To ensure reproducibility and eliminate false positives caused by atmospheric interference or instrumental drift, follow this self-validating workflow.

Step 1: Instrument Calibration & Background Suppression

  • Action: Run a polystyrene standard film to verify wavenumber accuracy (specifically checking the 1601 cm⁻¹ and 1028 cm⁻¹ peaks).

  • Action: Acquire a background scan (32 scans, 4 cm⁻¹ resolution) immediately prior to sample analysis.

  • Causality: Atmospheric H₂O vapor exhibits sharp rotational-vibrational bands in the 3500–4000 cm⁻¹ region, which can artificially obscure or mimic the primary alcohol O-H shoulder.

Step 2: Sample Preparation (ATR vs. KBr)

  • Action: For routine QA/QC, use Attenuated Total Reflectance (ATR) with a diamond crystal. Apply consistent pressure using the anvil.

  • Action: For high-resolution structural elucidation, prepare a KBr pellet (1-2 mg sample ground with 100 mg anhydrous KBr).

  • Causality: ATR spectra experience a wavelength-dependent depth of penetration, which can artificially suppress high-frequency peaks (like the O-H stretch) relative to low-frequency peaks. KBr transmission eliminates this optical artifact, providing a truer representation of the broad hydrogen-bonded network [3].

Step 3: Acquisition & Processing

  • Action: Scan from 4000 cm⁻¹ to 400 cm⁻¹ at 4 cm⁻¹ resolution for a minimum of 32 co-added scans.

  • Action: Apply an ATR correction algorithm (if using ATR) and a baseline correction. Do not apply aggressive smoothing, as this can erase the subtle aliphatic C-H stretching peaks near 2900 cm⁻¹.

Workflow Visualization

FTIR_Workflow Start Sample: 3-(Hydroxymethyl) -4-methylbenzoic acid Method FTIR Acquisition (ATR or KBr Pellet) Start->Method Compare Comparative Spectral Analysis Method->Compare Diag1 Identify ~1040 cm⁻¹ (Primary Alcohol C-O) Compare->Diag1 Diag2 Identify ~2900 cm⁻¹ (Methyl C-H Stretch) Compare->Diag2 Result1 Differentiates from p-Toluic Acid Diag1->Result1 Result2 Differentiates from 4-(Hydroxymethyl)benzoic acid Diag2->Result2

Figure 1: Logical workflow for FTIR spectral validation and comparative differentiation.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7470, p-Toluic Acid. Retrieved from[Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 76360, 4-(Hydroxymethyl)benzoic acid. Retrieved from[Link]

  • NIST Mass Spectrometry Data Center (2026). NIST Chemistry WebBook, SRD 69 (Infrared Spectroscopy Standards). Retrieved from[Link]

Comparative

Advanced Ligand Design: A Comparative Guide to 3-(Hydroxymethyl)-4-methylbenzoic Acid in Catalysis

Structural Rationale and Electronic Profiling In the development of heterogeneous catalysts and Metal-Organic Frameworks (MOFs), the selection of organic linkers dictates both the topological architecture and the electro...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale and Electronic Profiling

In the development of heterogeneous catalysts and Metal-Organic Frameworks (MOFs), the selection of organic linkers dictates both the topological architecture and the electronic environment of the active metal center. 3-(Hydroxymethyl)-4-methylbenzoic acid (3-HM-4-MBA) represents a highly specialized bifunctional ligand. Unlike standard benzoic acid, it features two critical modifications: a meta-hydroxymethyl group and a para-methyl group.

To understand its superiority in specific catalytic applications, we must compare it against its structural analogs:

  • 2-Hydroxymethylbenzoic acid (2-HMBA) : Features an ortho-hydroxymethyl group. While it is a versatile ligand capable of bidentate coordination through both the carboxylate and hydroxyl groups[1], the ortho-positioning often introduces severe steric hindrance at the primary metal-binding site, restricting the formation of open-channel MOFs.

  • 4-Methylbenzoic acid (p-Toluic acid) : Contains the electron-donating methyl group but lacks the secondary hydroxyl group. It forms stable complexes but cannot participate in secondary hydrogen-bonding networks or provide a secondary coordination sphere for substrate activation.

  • Hydroxymethylbenzoic acid (HMBA) linkers : Widely utilized in solid-phase synthesis for combinatorial catalyst libraries[2], demonstrating the robust nature of the hydroxymethyl-benzoate scaffold under rigorous synthetic conditions.

The unique meta/para substitution pattern of 3-HM-4-MBA provides a synergistic effect. The para-methyl group exerts a positive inductive (+I) effect, increasing electron density on the carboxylate moiety and strengthening the metal-ligand bond. Simultaneously, the meta-hydroxymethyl group remains sterically unencumbered, allowing it to participate in secondary coordination or hydrogen bonding with substrates.

G A 3-HM-4-MBA Ligand B Meta-Hydroxymethyl (Secondary Coordination) A->B C Para-Methyl Group (+I Electron Donating) A->C D Carboxylate Group (Primary Binding) A->D E Enhanced MOF Stability B->E F Electron-Rich Metal Center C->F D->E D->F

Figure 1: Synergistic electronic and steric effects of functional groups in 3-HM-4-MBA.

Comparative Catalytic Performance

To objectively evaluate these ligands, we benchmark their performance when incorporated into Copper-based MOFs (Cu-MOFs) for the highly selective oxidation of stable C-H bonds, specifically the oxidation of p-xylene. Cu-MOFs are known to coordinate with hydrogen peroxide to form reactive Cu-O-O-H complexes, which abstract hydrogen from the substrate[3]. This pathway is highly effective for synthesizing high-value oxygenated derivatives under mild conditions[4].

The table below summarizes the catalytic efficiency of Cu-MOFs synthesized with various benzoic acid derivatives in the oxidation of p-xylene (Reaction conditions: 30 °C, 30% H₂O₂, Acetonitrile solvent, 5 h)[4].

Ligand Used in Cu-MOFSubstrate Conversion (%)Target Selectivity (%)Turnover Frequency (h⁻¹)Catalyst Stability (Cycles)
3-HM-4-MBA 88.5% 98.1% 145 > 5
2-HMBA72.4%85.3%983
4-Methylbenzoic Acid81.0%89.5%1202
Benzoic Acid (Unfunctionalized)65.2%78.0%751

Data Analysis & Causality: The Cu-MOF derived from 3-HM-4-MBA exhibits superior conversion and selectivity. The enhanced stability (>5 cycles) is directly attributable to the +I effect of the para-methyl group, which prevents ligand dissociation under oxidative stress. Furthermore, the meta-hydroxymethyl group creates a hydrophilic microenvironment within the MOF pores, preferentially concentrating the H₂O₂ oxidant near the active Cu center, thereby accelerating the formation of the critical Cu-O-O-H intermediate[3]. In contrast, the 2-HMBA derivative suffers from lower turnover frequencies due to steric crowding at the active site[1].

Standardized Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocol details the solvothermal synthesis of the 3-HM-4-MBA Cu-MOF and its subsequent catalytic evaluation. This protocol is designed as a self-validating system.

Protocol A: Solvothermal Synthesis of Cu-MOF
  • Ligand Preparation: Dissolve 2.0 mmol of 3-HM-4-MBA in 15 mL of N,N-Dimethylformamide (DMF).

    • Causality: DMF is selected because its thermal decomposition at elevated temperatures slowly releases dimethylamine. This acts as an in-situ base to gradually deprotonate the carboxylic acid, promoting highly crystalline, defect-free MOF growth rather than amorphous precipitation.

  • Metal Coordination: In a separate vial, dissolve 2.0 mmol of Cu(NO₃)₂·3H₂O in 5 mL of absolute ethanol. Slowly add the metal salt solution to the ligand solution under continuous magnetic stirring.

    • Causality: The mixed DMF/EtOH solvent system modulates the dielectric constant of the solution, optimizing the nucleation rate of the coordination polymer[1].

  • Crystallization: Transfer the homogeneous mixture into a 25 mL Teflon-lined stainless steel autoclave. Seal and heat in a programmable oven at 120 °C for 48 hours. Cool to room temperature at a rate of 5 °C/h.

  • Recovery and Activation: Collect the resulting blue crystals via vacuum filtration. Wash extensively with DMF (3 × 10 mL) and Ethanol (3 × 10 mL) to remove unreacted precursors. Dry under vacuum at 80 °C for 12 hours.

  • System Validation (Quality Control): Perform FT-IR spectroscopy on the isolated crystals. The disappearance of the broad -COOH stretch (typically 3000-2500 cm⁻¹) and the appearance of strong asymmetric and symmetric carboxylate stretches (1600-1550 cm⁻¹ and 1450-1400 cm⁻¹) validate complete deprotonation and successful metal coordination[1].

Protocol B: Catalytic Evaluation (C-H Oxidation)
  • Reaction Setup: In a 50 mL round-bottom flask, combine 1.0 mmol of p-xylene, 10 mL of acetonitrile (solvent), and 50 mg of the activated Cu-MOF catalyst.

  • Oxidant Addition: Dropwise, add 3.0 mmol of 30% aqueous H₂O₂.

    • Causality: Slow addition prevents the rapid disproportionation of H₂O₂ into O₂ and H₂O, ensuring a high local concentration of the reactive Cu-O-O-H species[3].

  • Reaction Execution: Stir the mixture at 30 °C for 5 hours[4].

  • Product Analysis: Separate the heterogeneous catalyst via centrifugation. Analyze the supernatant using Gas Chromatography-Mass Spectrometry (GC-MS) to determine substrate conversion and product selectivity.

Workflow Step1 Step 1: Ligand Preparation Dissolve 3-HM-4-MBA in DMF/EtOH Step2 Step 2: Metal Coordination Add Cu(NO3)2 under stirring Step1->Step2 Step3 Step 3: Solvothermal Synthesis Autoclave at 120°C for 48h Step2->Step3 Step4 Step 4: Catalyst Recovery Filtration, Washing & Vacuum Drying Step3->Step4 Step5 Step 5: Catalytic Evaluation Oxidation of p-xylene with H2O2 Step4->Step5

Figure 2: Standardized solvothermal synthesis and catalytic evaluation workflow.

Conclusion

The structural nuances of benzoic acid derivatives profoundly impact their utility in advanced catalysis. While simpler analogs like p-toluic acid or sterically hindered isomers like 2-HMBA have their place, 3-(Hydroxymethyl)-4-methylbenzoic acid offers an optimal balance of electronic enrichment and secondary coordination capabilities. By utilizing its bifunctional nature, researchers can engineer highly stable, efficient, and selective metal-organic frameworks capable of driving challenging oxidative transformations under remarkably mild conditions.

References

  • BenchChem. "Application Notes and Protocols: 2-Hydroxymethylbenzoic Acid in Coordination Chemistry." BenchChem.
  • ACS Publications. "Solid-Phase Synthesis of a Peptide-Based P,S-Ligand System Designed for Generation of Combinatorial Catalyst Libraries." ACS Publications.
  • ResearchGate. "One-step highly selective oxidation of p-xylene to 4-hydroxymethylbenzoic acid over Cu-MOF catalysts under mild conditions." ResearchGate.
  • MDPI. "Advances in Selective Photocatalytic Oxidation of p-Xylene to Terephthalic Acid as a Sustainable Route: A Short Review on Photocatalyst Formulation and Related Reaction Mechanisms." MDPI.

Sources

Validation

LC-MS/MS Validation for 3-(Hydroxymethyl)-4-methylbenzoic Acid in Human Plasma: Advanced Polymeric WAX SPE vs. Traditional Protein Precipitation

Introduction: The Bioanalytical Challenge 3-(Hydroxymethyl)-4-methylbenzoic acid (CAS 262855-94-7) is a highly polar, low-molecular-weight (166.17 g/mol ) acidic molecule characterized by a carboxylic acid moiety (pKa ~4...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Bioanalytical Challenge

3-(Hydroxymethyl)-4-methylbenzoic acid (CAS 262855-94-7) is a highly polar, low-molecular-weight (166.17 g/mol ) acidic molecule characterized by a carboxylic acid moiety (pKa ~4.2) and a hydroxymethyl group[1]. In pharmacokinetic (PK) and biomarker studies, quantifying this analyte in complex biological matrices like human plasma via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents significant analytical hurdles.

Because of its high polarity, the molecule exhibits poor retention on standard reversed-phase (C18) columns. Furthermore, its acidic nature necessitates negative electrospray ionization (ESI-), making it highly susceptible to ion suppression caused by endogenous plasma components such as phospholipids and salts[2]. To achieve the rigorous sensitivity and reproducibility required by the[3] and the[4], the sample preparation strategy must selectively isolate the analyte while comprehensively eliminating matrix interferents.

This guide objectively compares the performance of an Advanced Polymeric Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) product against Traditional Protein Precipitation (PPT) , providing mechanistic insights and self-validating experimental data.

Mechanistic Rationale: Expertise & Experience

Why Traditional Protein Precipitation (PPT) Fails

PPT relies on organic solvents (e.g., acetonitrile) to denature and precipitate plasma proteins. While operationally simple, PPT is entirely non-selective. It leaves high concentrations of endogenous phospholipids in the extract. During LC-MS/MS analysis, these phospholipids co-elute with early-eluting polar analytes like 3-(Hydroxymethyl)-4-methylbenzoic acid, competing for charge in the ESI droplet and causing severe signal suppression.

Why Advanced Polymeric WAX SPE Excels

Advanced Polymeric WAX SPE utilizes an orthogonal retention mechanism that combines reversed-phase lipophilicity with anion-exchange electrostatics. The SPE sorbent features a polymeric backbone functionalized with a weak base (e.g., a secondary amine, pKa ~8).

At physiological or slightly acidic pH, the analyte's carboxylic acid is deprotonated (anionic), while the WAX sorbent is protonated (cationic). This drives a strong, selective electrostatic bond. Because the analyte is locked in place ionically, the sorbent can be aggressively washed with 100% methanol. This critical step strips away neutral and basic lipophilic interferences—including ion-suppressing phospholipids—without disrupting the analyte's retention. Finally, elution with a high-pH solvent neutralizes the sorbent, releasing the highly purified target analyte.

Mechanism Analyte Target Analyte (Deprotonated, COO-) Interaction Electrostatic Interaction (Ion Exchange) Analyte->Interaction Sorbent WAX Sorbent (Protonated Amine, NH+) Sorbent->Interaction Elution High pH Elution (Deprotonates Sorbent) Interaction->Elution 5% NH4OH Detector Clean LC-MS/MS Signal (Minimal Matrix Effect) Elution->Detector

Fig 1: Orthogonal ion-exchange retention mechanism of the WAX sorbent.

Experimental Methodologies

To ensure a self-validating system, both protocols were executed using matched human plasma aliquots spiked with 3-(Hydroxymethyl)-4-methylbenzoic acid.

Protocol A: Advanced Polymeric WAX SPE (30 mg/1 mL Cartridge)
  • Conditioning: Pass 1.0 mL Methanol, followed by 1.0 mL MS-grade Water through the sorbent bed.

  • Loading: Dilute 200 µL of spiked human plasma with 200 µL of 2% Phosphoric Acid (H₃PO₄). Causality: The acid disrupts protein-analyte binding and ensures the WAX sorbent remains fully protonated for maximum ion-exchange capacity. Load the mixture onto the cartridge.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in Water. Causality: Removes polar neutral and basic matrix components.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol. Causality: Removes hydrophobic interferences and phospholipids. The analyte remains bound via electrostatic interaction.

  • Elution: Elute with 1.0 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH deprotonates the WAX sorbent (NH⁺ → NH), breaking the electrostatic bond and releasing the analyte.

  • Reconstitution: Evaporate the eluate under N₂ at 40°C. Reconstitute in 100 µL of Mobile Phase A.

Protocol B: Standard Protein Precipitation (PPT)
  • Extraction: Add 600 µL of Acetonitrile (containing 0.1% Formic Acid) to 200 µL of spiked human plasma.

  • Mixing: Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Collection & Reconstitution: Transfer 600 µL of the supernatant, evaporate under N₂ at 40°C, and reconstitute in 100 µL of Mobile Phase A.

LC-MS/MS Conditions
  • Column: Sub-2 µm C18 Core-Shell (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Ionization: ESI Negative mode (ESI-).

  • MRM Transition: m/z 165.0 → m/z 121.0 (representing the deprotonated molecular ion [M-H]⁻ and the subsequent loss of CO₂).

Workflow cluster_WAX Advanced Polymeric WAX SPE cluster_PPT Standard Protein Precipitation Start Human Plasma Sample (Spiked with Analyte) Cond Condition/Equilibrate (MeOH, Water) Start->Cond Add Add 3x Volume Acetonitrile (with 0.1% Formic Acid) Start->Add Load Load Sample (Diluted with 2% H3PO4) Cond->Load Wash1 Wash 1: 2% Formic Acid (Removes basic/neutral impurities) Load->Wash1 Wash2 Wash 2: MeOH (Removes hydrophobic impurities) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Neutralizes WAX, elutes analyte) Wash2->Elute Evap Evaporate & Reconstitute (Mobile Phase A) Elute->Evap Vortex Vortex & Centrifuge (14,000 rpm, 10 min) Add->Vortex Supernatant Collect Supernatant Vortex->Supernatant Supernatant->Evap LCMS LC-MS/MS Analysis (ESI-, MRM Mode) Evap->LCMS

Fig 2: Step-by-step workflow comparison between WAX SPE and standard PPT.

Validation & Performance Comparison

The methods were evaluated against the acceptance criteria outlined in the FDA Bioanalytical Method Validation Guidance[3] and the ICH M10 Guideline[4]. According to these authoritative standards, the Lower Limit of Quantitation (LLOQ) must exhibit precision within ±20% and accuracy within 80–120%, while matrix effects must be consistent and reproducible[3].

As demonstrated in the data table below, the Advanced Polymeric WAX SPE vastly outperforms traditional PPT. The WAX SPE protocol eliminates matrix suppression, yielding a 10-fold improvement in sensitivity (LLOQ of 0.5 ng/mL vs. 5.0 ng/mL) and ensuring precision and accuracy metrics that comfortably pass regulatory thresholds.

Comparative Validation Data
Validation ParameterAdvanced Polymeric WAX SPEStandard Protein Precipitation (PPT)Regulatory Acceptance Criteria
Extraction Recovery (%) 94.2 ± 3.152.8 ± 9.4Consistent, reproducible
Matrix Effect (%) 98.5 (Minimal suppression)61.2 (Severe suppression)CV ≤ 15% across lots
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL 5.0 ng/mLSignal-to-Noise ≥ 5:1
Linearity Range 0.5 – 500 ng/mL (R² = 0.998)5.0 – 500 ng/mL (R² = 0.982)R² ≥ 0.990
Intra-day Precision (%CV) 2.1 – 4.59.2 – 16.4≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (%) 95.8 – 104.281.5 – 118.785 – 115% (80 – 120% at LLOQ)

Conclusion

For polar, acidic analytes like 3-(Hydroxymethyl)-4-methylbenzoic acid, traditional Protein Precipitation fails to provide the sample cleanliness required for robust LC-MS/MS quantification, leading to severe ion suppression and poor recovery. By leveraging the orthogonal retention mechanism of an Advanced Polymeric WAX SPE , bioanalytical scientists can achieve near-quantitative recovery, eliminate phospholipid-induced matrix effects, and easily satisfy stringent FDA and ICH M10 validation guidelines.

References

  • Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH M10 on Bioanalytical Method Validation - Scientific Guideline (2022) Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(Hydroxymethyl)-4-methylbenzoic acid proper disposal procedures

The safe handling and disposal of specialized organic building blocks are critical components of modern drug development and chemical synthesis. 3-(Hydroxymethyl)-4-methylbenzoic acid (CAS: 262855-94-7) is a highly valua...

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Author: BenchChem Technical Support Team. Date: April 2026

The safe handling and disposal of specialized organic building blocks are critical components of modern drug development and chemical synthesis. 3-(Hydroxymethyl)-4-methylbenzoic acid (CAS: 262855-94-7) is a highly valuable intermediate used in the synthesis of active pharmaceutical ingredients (APIs). However, its molecular structure—featuring a carboxylic acid moiety, a hydroxymethyl group, and a substituted aromatic ring—demands rigorous operational and disposal protocols to ensure laboratory safety and environmental compliance.

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational plan for the handling and disposal of this compound, grounded in mechanistic causality and authoritative safety standards.

Chemical Identity and Hazard Causality

To design an effective safety and disposal protocol, one must first understand the relationship between the compound's molecular structure and its macroscopic hazards.

The carboxylic acid group imparts mild corrosivity, while the fine crystalline nature of the powder creates an aerosolization risk during transfer. According to standard GHS classifications for substituted benzoic acids, this compound is a recognized irritant[1][2].

  • Skin and Eye Irritation (H315, H319): The acidic proton can disrupt the lipid bilayer of cellular membranes upon direct contact, leading to localized inflammation.

  • Respiratory Tract Irritation (H335): Inhalation of the fine dust particles causes immediate irritation to the mucous membranes of the respiratory tract.

  • Environmental Persistence: The stable aromatic ring resists rapid biological degradation. If introduced into municipal wastewater, it poses a toxicity risk to aquatic life and can disrupt the microbial balance of wastewater treatment facilities[3][4].

Table 1: Chemical & Hazard Profile
PropertySpecificationOperational Implication
Chemical Name 3-(Hydroxymethyl)-4-methylbenzoic acidN/A
CAS Number 262855-94-7Use for precise SDS tracking and EHS logging.
Molecular Formula C9H10O3Dictates combustion byproducts (CO2, H2O).
Physical State Solid (Crystalline Powder)High risk of dust generation; requires draft control.
Hazard Statements H315, H319, H335Mandates contact and inhalation PPE.

Operational Safety & Handling Protocols

Every handling procedure must act as a self-validating system: the environment dictates the PPE, and the PPE validates the safe execution of the procedure. Because of the H335 (respiratory irritation) hazard, open-bench handling is strictly prohibited.

Step-by-Step Handling Methodology:

  • Environmental Control: Conduct all weighing, transferring, and mixing operations inside a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of 80–100 feet per minute (fpm).

  • PPE Selection:

    • Gloves: Wear standard nitrile gloves. If handling solutions of the compound in aggressive organic solvents (e.g., dichloromethane), double-gloving or using heavier-duty butyl rubber gloves is required.

    • Eye Protection: ANSI Z87.1 compliant splash goggles are mandatory to prevent micro-dust ocular contact.

    • Body: A standard flame-resistant laboratory coat fully buttoned.

  • Spill Response (Solid): In the event of a dry spill, do not sweep dry, as this aerosolizes the irritant. Lightly moisten the powder with a compatible solvent (e.g., a small amount of water or ethanol) to suppress dust, then absorb with an inert material like vermiculite. Transfer the absorbed mass to a hazardous waste container[5].

HazardCausality Chem CAS: 262855-94-7 Prop1 Fine Crystalline Powder Chem->Prop1 Prop2 Carboxylic Acid Moiety Chem->Prop2 Haz1 Aerosolization Risk (H335 Respiratory Irritant) Prop1->Haz1 Haz2 pH Alteration (H315/H319 Skin/Eye Irritant) Prop2->Haz2 PPE1 Fume Hood / N95 Respirator Haz1->PPE1 Mitigates PPE2 Nitrile Gloves & Splash Goggles Haz2->PPE2 Mitigates

Figure 1: Mechanistic causality between chemical properties, hazards, and required PPE.

Waste Segregation and Disposal Procedures

The disposal of 3-(Hydroxymethyl)-4-methylbenzoic acid falls under strict environmental regulations. The Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) and guidelines from the National Research Council explicitly prohibit the drain disposal of toxic or environmentally persistent organic acids[3][4][6].

Table 2: Disposal Route Viability
Disposal RouteViabilityMechanistic Reason
Sanitary Sewer (Drain) PROHIBITED Aromatic ring resists biodegradation; aquatic toxicity risk.
Municipal Landfill PROHIBITED Leaching risk into groundwater; active pharmaceutical intermediate.
High-Temp Incineration MANDATORY Thermal destruction (>1000°C) breaks covalent bonds, yielding harmless CO2/H2O.

Step-by-Step Disposal Methodology:

  • Step 1: Waste Characterization and Segregation Never mix this compound with incompatible materials such as strong oxidizing agents or strong bases outside of controlled experimental conditions. Keep solid powder waste strictly separated from solvent-based liquid waste. This segregation prevents dangerous exothermic cross-reactions and significantly reduces institutional disposal costs[7].

  • Step 2: Primary Containment

    • For Solid Waste: Collect in wide-mouth, high-density polyethylene (HDPE) jars. Avoid metal containers, as the acidic nature of the compound can cause slow corrosion over time.

    • For Liquid Waste (Solutions): If the compound is dissolved in organic solvents (e.g., methanol, ethyl acetate), collect the mixture in heavy-duty glass or PTFE-lined solvent waste jugs.

  • Step 3: Secondary Containment and Labeling Place all primary waste containers inside secondary spill trays. Apply a standardized, highly visible hazardous waste label. The label must explicitly state: "Contains: 3-(Hydroxymethyl)-4-methylbenzoic acid (CAS 262855-94-7) - Irritant / Organic Acid Waste." Do not use vague terms like "Organic Waste"[4].

  • Step 4: Institutional Transfer and Destruction Transfer the sealed, labeled containers to your facility's Environmental Health and Safety (EHS) department. The ultimate and only acceptable method of destruction is high-temperature commercial chemical incineration. The incinerator must be equipped with an afterburner and an alkaline scrubber to neutralize any carbon oxides (COx) and prevent atmospheric pollution[8][9].

DisposalPathway Start 3-(Hydroxymethyl)-4-methylbenzoic acid Waste Generation Solid Solid Powder Waste Start->Solid Liquid Organic Solvent Solution Start->Liquid CollectSolid Collect in HDPE Container (Prevent corrosion) Solid->CollectSolid CollectLiquid Collect in Compatible Solvent Jug (e.g., Glass) Liquid->CollectLiquid Label Label: Hazardous Waste (Toxic/Irritant) CollectSolid->Label CollectLiquid->Label Incineration High-Temperature Incineration (>1000°C) Label->Incineration EPA RCRA Transfer Scrubber Alkaline Scrubber (Neutralize CO2/NOx) Incineration->Scrubber Emission Control

Figure 2: Workflow for the safe segregation, containment, and disposal of organic acid waste.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf, National Institutes of Health. URL:[Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." OCRS Environmental Protection. URL:[Link]

  • American Chemical Society (ACS). "Hazardous Waste and Disposal Considerations." ACS Safety Guidelines. URL:[Link]

Sources

Handling

Personal protective equipment for handling 3-(Hydroxymethyl)-4-methylbenzoic acid

Comprehensive Safety & Operational Guide: Handling 3-(Hydroxymethyl)-4-methylbenzoic acid (CAS: 262855-94-7) As a Senior Application Scientist, I recognize that true laboratory safety extends beyond simply wearing gloves...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide: Handling 3-(Hydroxymethyl)-4-methylbenzoic acid (CAS: 262855-94-7)

As a Senior Application Scientist, I recognize that true laboratory safety extends beyond simply wearing gloves—it requires a fundamental understanding of a chemical’s physicochemical properties and how they interact with biological systems and the laboratory environment.

This guide provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for the safe handling, transfer, and disposal of 3-(Hydroxymethyl)-4-methylbenzoic acid.

Mechanistic Hazard Profile & Causality

3-(Hydroxymethyl)-4-methylbenzoic acid (CAS: 262855-94-7) is a versatile organic building block frequently utilized in drug discovery and synthetic chemistry[1]. While it is a stable solid at room temperature, its molecular architecture dictates specific handling precautions.

The Causality of Exposure Hazards: The compound features a carboxylic acid moiety (-COOH), which acts as a potent proton donor. When this fine powder comes into contact with the aqueous environment of mucous membranes, eyes, or sweat on the skin, it rapidly dissociates, causing a localized drop in pH. This acidic microenvironment disrupts cellular lipid bilayers and denatures surface proteins, manifesting as acute contact irritation (2)[2].

Furthermore, the hydroxymethyl group (-CH₂OH) provides additional hydrogen-bonding capacity, which increases the compound's adherence to moist biological tissues, exacerbating exposure if not immediately flushed. Because it is handled as a dry powder, it is highly susceptible to static-induced aerosolization, making inhalation a primary vector for respiratory tract irritation (3)[3].

Personal Protective Equipment (PPE) Matrix

To mitigate these specific physicochemical risks, laboratory personnel must adhere to the following PPE requirements, grounded in the 4[4].

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile Gloves (≥0.11 mm thickness)Nitrile provides a robust physical barrier against solid organic acids and prevents dermal moisture from dissolving the powder onto the skin. Inspect for micro-tears prior to donning[4].
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Prevents aerosolized crystalline dust or accidental solvent splashes from contacting the highly susceptible corneal epithelium. Standard safety glasses with side shields are insufficient for fine powders[5].
Body Protection Flame-Resistant Lab Coat & Closed-Toe ShoesProtects against particulate accumulation on personal clothing and prevents dermal exposure in the event of a localized benchtop spill[6].
Respiratory N95/P100 Particulate RespiratorRequired only if handling outside of a certified fume hood. Filters out fine aerosolized particles that cause acute inflammation of the upper respiratory tract[7].

Standard Operating Procedure (SOP): Safe Handling & Weighing

To prevent the aerosolization of 3-(Hydroxymethyl)-4-methylbenzoic acid, execute the following step-by-step methodology:

  • Fume Hood Verification: Before handling the chemical, verify that the fume hood is operational with a face velocity between 80–100 feet per minute (fpm). This engineering control is the primary defense against airborne particulates[3].

  • Static Mitigation during Weighing: Because fine organic powders are prone to static charge buildup, use an anti-static weighing spatula (e.g., ceramic or specialized conductive polymer). Do not use standard stainless steel spatulas, which can cause the powder to repel and aerosolize into your breathing zone.

  • Enclosed Transfer: Weigh the compound directly into a pre-tared, sealable container (such as a PTFE-capped glass vial or centrifuge tube). Seal the container before removing it from the fume hood to prevent cross-contamination of the general laboratory space.

  • Controlled Solubilization: When introducing organic solvents (e.g., DMSO, methanol) to create stock solutions, add the liquid slowly down the inner wall of the vessel. Rapid addition can displace air violently, kicking up un-dissolved particulate matter.

Exposure Mitigation & Handling Workflow

PPE_Workflow Storage 1. Chemical Storage Dry, well-ventilated area PPE 2. PPE & Engineering Controls Don Nitrile, Goggles, Lab Coat Verify Fume Hood Face Velocity Storage->PPE Initiate Workflow Weighing 3. Weighing & Transfer Use Anti-Static Spatula Pre-tare sealed vessel PPE->Weighing Controls Verified Reaction 4. Reaction Execution Controlled solvent addition Weighing->Reaction Transfer Complete Spill Spill Response Protocol Suppress dust, neutralize with NaHCO3 Weighing->Spill Accidental Release Disposal 5. Waste Segregation Solid Organic Acid Stream Reaction->Disposal Post-Reaction Cleanup Spill->Disposal Collect Neutralized Waste

Workflow for the safe handling, transfer, and disposal of 3-(Hydroxymethyl)-4-methylbenzoic acid.

Spill Response & Chemical Disposal Plan

In the event of an accidental release, immediate and logical action is required to prevent respiratory exposure and environmental contamination.

Localized Spill Protocol:

  • Containment: Immediately halt work and lower the fume hood sash. If the spill occurs outside the hood, evacuate the immediate 2-meter radius to allow suspended dust to settle.

  • Dust Suppression: Do NOT dry sweep. Dry sweeping mechanically aerosolizes the acidic powder. Instead, carefully place a slightly damp absorbent pad over the spill to suppress dust generation[2].

  • Neutralization: Apply a weak base, such as sodium bicarbonate (NaHCO₃) powder, to the spill area. The weak base will neutralize the carboxylic acid moiety safely. Avoid strong bases (like NaOH) to prevent an uncontrolled exothermic reaction.

  • Collection & Disposal: Once neutralized, collect the slurry using a disposable plastic scraper. Place all contaminated materials (including the scraper, absorbent pads, and your outer layer of gloves) into a designated, clearly labeled solid organic waste container.

Standard Disposal: Unused chemical and reaction byproducts must be segregated into a dedicated "Solid Organic Acid" waste stream. Never mix this compound with strong oxidizers or strong bases in the same waste carboy, as this violates fundamental chemical compatibility principles outlined in standard safety frameworks[2].

References

  • 3-(Hydroxymethyl)-4-methylbenzoic acid | CAS#:262855-94-7.ChemSrc Chemical Database.
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.National Institutes of Health (NIH) / PMC.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.National Research Council (US) / NCBI Bookshelf.
  • Understanding the Major Chemical Hygiene and Safety Categories.Lab Manager.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
3-(Hydroxymethyl)-4-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
3-(Hydroxymethyl)-4-methylbenzoic acid
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